Risperidone-d4
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i9D2,13D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPZEAPATHNIPO-RIEWMPPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(N=C2CCCCN2C1=O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649398 | |
| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-76-9 | |
| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1020719-76-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Risperidone-d4: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Risperidone-d4 is the deuterated analogue of risperidone, a widely used atypical antipsychotic. The incorporation of deuterium atoms provides a valuable tool for researchers, particularly in pharmacokinetic studies and as an internal standard for bioanalytical quantification. This technical guide offers an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols related to the synthesis and application of this compound.
Chemical Structure and General Properties
This compound possesses the same fundamental structure as risperidone, with the specific substitution of four hydrogen atoms with deuterium on the ethyl group linked to the piperidine ring. This isotopic labeling minimally alters the biological activity while providing a distinct mass signature crucial for mass spectrometry-based applications.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl-1,1,2,2-d4]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one[1][2] |
| Molecular Formula | C₂₃H₂₃D₄FN₄O₂[1][3] |
| Molecular Weight | 414.5 g/mol [1][2] |
| CAS Number | 1020719-76-9[1][2] |
| Appearance | Solid[1] |
| Purity | ≥98%[1] |
| Solubility | Slightly soluble in chloroform and methanol[1] |
| Storage Temperature | -20°C |
Spectroscopic Properties
The isotopic labeling of this compound results in characteristic spectroscopic data that are essential for its identification and quantification.
Table 2: Spectroscopic Data of this compound
| Spectroscopic Data | Interpretation |
| Mass Spectrometry | The exact mass of this compound is 414.23691126 Da. In mass spectrometric analysis, the molecular ion peak [M+H]⁺ is observed at m/z 415.2. A characteristic fragment ion is observed at m/z 191.1. |
| ¹H NMR | The proton NMR spectrum of this compound is similar to that of risperidone, with the notable absence of signals corresponding to the four protons on the ethyl side chain, confirming deuteration at this position. |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through the alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a deuterated side chain. The following protocol describes a representative synthetic route.
Objective: To synthesize this compound by reacting 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a deuterated chloroethyl side chain precursor.
Materials:
-
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
-
3-(2-chloroethyl-1,1,2,2-d4)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (deuterated precursor)
-
Sodium carbonate (Na₂CO₃)
-
Potassium iodide (KI)
-
Acetonitrile (ACN)
-
Water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/hexane solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1 equivalent), 3-(2-chloroethyl-1,1,2,2-d4)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.1 equivalents), sodium carbonate (2.5 equivalents), and a catalytic amount of potassium iodide in acetonitrile.
-
Reaction: Stir the mixture at reflux for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with water. Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, mass spectrometry, and HPLC.
Caption: Synthetic workflow for this compound.
Pharmacological Profile
The pharmacological properties of this compound are considered to be equivalent to those of its non-deuterated counterpart.
Mechanism of Action: Risperidone is an atypical antipsychotic that exhibits high-affinity antagonism for serotonin 5-HT₂ₐ receptors and dopamine D₂ receptors. Its therapeutic efficacy in treating schizophrenia is attributed to this combined receptor blockade. The antagonism of D₂ receptors in the mesolimbic pathway is thought to alleviate positive symptoms, while the blockade of 5-HT₂ₐ receptors may contribute to its effects on negative symptoms and a lower propensity to cause extrapyramidal side effects compared to older antipsychotics.
Caption: Mechanism of action of this compound.
Table 3: Receptor Binding Affinities of Risperidone
| Receptor | Binding Affinity (Ki, nM) |
| Serotonin 5-HT₂ₐ | 0.12 |
| Dopamine D₂ | 3 |
| α₁-Adrenergic | 0.81 |
| Histamine H₁ | 2.1 |
| α₂-Adrenergic | 7.3 |
| Dopamine D₄ | 7 |
Note: Data for non-deuterated risperidone, expected to be comparable for this compound.
Application in Bioanalytical Methods: An Experimental Protocol
This compound is predominantly used as an internal standard for the quantification of risperidone and its active metabolite, 9-hydroxyrisperidone, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To quantify the concentration of risperidone in a human plasma sample using this compound as an internal standard.
Materials:
-
Human plasma sample
-
This compound internal standard (IS) solution of known concentration
-
Acetonitrile with 0.1% formic acid (protein precipitation solvent)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation: To 100 µL of the plasma sample, add 20 µL of the this compound IS solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile with 0.1% formic acid to the plasma/IS mixture. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Sample Injection: Transfer the supernatant to an autosampler vial and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 column with a gradient mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate risperidone from other plasma components.
-
Mass Spectrometric Detection: Monitor the specific mass-to-charge (m/z) transitions for both risperidone and this compound using multiple reaction monitoring (MRM).
-
-
Quantification: Calculate the peak area ratio of risperidone to this compound. Determine the concentration of risperidone in the plasma sample by comparing this ratio to a standard curve prepared with known concentrations of risperidone.
Caption: Bioanalytical workflow for risperidone quantification.
Conclusion
This compound is a critical tool for researchers in pharmacology, drug metabolism, and bioanalysis. Its well-defined chemical and physical properties, coupled with its utility as an internal standard, enable the accurate and precise quantification of risperidone in complex biological matrices. The experimental protocols provided in this guide offer a framework for the synthesis and application of this compound in a research setting.
References
Risperidone-d4 CAS number and molecular weight
For Research Use Only
This document provides essential technical data for Risperidone-d4, an isotopically labeled form of Risperidone, intended for use as an internal standard in quantitative analyses.
Chemical Identity
This compound is a deuterated analog of Risperidone, an atypical antipsychotic medication. The deuterium labeling makes it suitable for use in mass spectrometry-based applications, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), to improve the accuracy and precision of quantification of Risperidone in biological samples.
Physicochemical Properties
The key identifiers and molecular properties of this compound are summarized in the table below.
| Property | Value | Citations |
| CAS Number | 1020719-76-9 | [1][2][3][4][5] |
| Molecular Formula | C₂₃H₂₃D₄FN₄O₂ | [1][2][5] |
| Molecular Weight | 414.51 g/mol | [1][3][4] |
| Alternate Molecular Weight | 414.52 g/mol | [5] |
Logical Relationship of Compound Identification
The following diagram illustrates the direct association between the chemical compound and its primary identifiers.
Caption: Relationship between this compound and its key chemical identifiers.
References
A Technical Guide: The Analytical Superiority of Risperidone-d4 as an Internal Standard for the Quantification of Risperidone
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical examination of the use of deuterated Risperidone (Risperidone-d4) as an internal standard in the quantitative bioanalysis of unlabeled Risperidone. It details the fundamental principles, experimental protocols, and data comparison, establishing why this stable isotope-labeled standard is critical for achieving accurate, precise, and reproducible results in demanding research and clinical environments.
Introduction: The Need for Precision in Risperidone Analysis
Risperidone is a widely used second-generation (atypical) antipsychotic medication prescribed for schizophrenia, bipolar disorder, and other psychiatric conditions.[1][2] Its therapeutic efficacy is linked to its activity as a potent antagonist of serotonin 5-HT2A and dopamine D2 receptors.[1][3][4][5] Given the variability in patient metabolism and the narrow therapeutic window, accurate measurement of Risperidone and its active metabolite, 9-hydroxyrisperidone, in biological matrices is crucial for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioequivalence (BE) trials.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this type of analysis due to its high sensitivity and specificity.[6][7] However, the accuracy of LC-MS/MS quantification is highly dependent on the use of an appropriate internal standard (IS). An IS is a compound added in a known, constant amount to every sample, calibrator, and quality control sample. It is used to correct for variations that can occur during sample processing and analysis. While structurally similar analog compounds can be used, the most effective approach is the use of a stable isotope-labeled (SIL) internal standard, such as this compound.
Core Principle: Why this compound is the Ideal Internal Standard
This compound is chemically identical to unlabeled Risperidone, except that four hydrogen atoms have been replaced with their heavier, stable isotope, deuterium. This subtle modification is the key to its analytical superiority.
The Ideal Internal Standard: An ideal IS should co-elute chromatographically with the analyte and exhibit identical behavior during sample extraction and ionization in the mass spectrometer. This ensures that any physical loss or matrix-induced variation experienced by the analyte is mirrored perfectly by the IS.
Advantages of this compound:
-
Compensates for Matrix Effects: Biological samples like plasma are complex and contain substances that can interfere with the ionization of the target analyte in the MS source, a phenomenon known as ion suppression or enhancement. Since this compound has the same physicochemical properties as the unlabeled drug, it experiences the same matrix effects, allowing the ratio of analyte-to-IS to remain constant and accurate.
-
Corrects for Sample Preparation Variability: During multi-step sample preparation procedures like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), analyte can be lost.[8][9] this compound tracks this loss, ensuring that the final calculated concentration is unaffected by recovery inconsistencies.
-
Improves Accuracy and Precision: By accounting for analytical variability, this compound significantly reduces the coefficient of variation (%CV) and improves accuracy (%bias), which is essential for methods validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[8][10]
The mass difference of 4 Daltons allows the mass spectrometer to easily distinguish between the analyte and the internal standard, while their identical chemical nature ensures they behave as one throughout the analytical process.
Quantitative Data & Methodological Parameters
The use of this compound enables the development of robust and sensitive bioanalytical methods. The tables below summarize typical physicochemical and instrumental parameters.
Table 1: Physicochemical Properties
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Deuteration Position |
|---|---|---|---|
| Risperidone | C₂₃H₂₇FN₄O₂ | 410.5 | N/A |
| this compound | C₂₃H₂₃D₄FN₄O₂ | 414.5 | Ethyl linker chain[11] |
Table 2: Typical Mass Spectrometry (MS/MS) Parameters Detection is performed in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Typical Collision Energy |
|---|---|---|---|
| Risperidone | 411.2 | 191.0 | Varies by instrument |
| This compound (IS) | 415.2 | 195.0 | Varies by instrument |
| 9-Hydroxyrisperidone | 427.2 | 207.0 | Varies by instrument |
Note: The 4 Dalton mass shift is maintained from the precursor to the product ion, ensuring no cross-talk between the analyte and IS channels. Data synthesized from multiple sources.[9][12][13]
Table 3: Typical UPLC-MS/MS Method Parameters
| Parameter | Description |
|---|---|
| LC System | UPLC (Ultra-Performance Liquid Chromatography) System |
| Column | Reversed-phase, e.g., ACQUITY UPLC BEH C18 (2.1 x 50-100 mm, 1.7 µm)[8][9] |
| Mobile Phase A | Aqueous buffer, e.g., 2 mM Ammonium Acetate with 0.1% Formic Acid[9] |
| Mobile Phase B | Organic solvent, e.g., Acetonitrile or Methanol[8][9] |
| Flow Rate | 0.4 - 0.6 mL/min[8] |
| Injection Volume | 1 - 5 µL[8][10] |
| Run Time | 2 - 6 minutes[10][14] |
Table 4: Typical Bioanalytical Method Performance Characteristics
| Parameter | Typical Value | FDA Guideline |
|---|---|---|
| Linearity Range | 0.1 - 100 ng/mL[9][15] | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.2 ng/mL[8][9][10] | Signal-to-noise ≥ 5; Precision ≤20% CV; Accuracy ±20% |
| Intra- & Inter-day Precision (%CV) | < 10% | ≤ 15% |
| Intra- & Inter-day Accuracy (%Bias) | Within ± 10% | ± 15% |
Data represents typical performance of a validated method using a SIL-IS.[8][10]
Experimental Protocol: Quantification of Risperidone in Human Plasma
This section outlines a standard protocol for the analysis of Risperidone in plasma using protein precipitation, a common and rapid sample preparation technique.
4.1 Materials and Reagents
-
Risperidone and this compound analytical standards
-
Human plasma (with K₂EDTA as anticoagulant)
-
Acetonitrile (HPLC or MS grade)
-
Methanol (HPLC or MS grade)
-
Deionized water
-
Formic acid and/or Ammonium acetate
4.2 Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Risperidone and this compound in methanol to create individual stock solutions.[8]
-
Working Standard Solutions: Prepare serial dilutions of the Risperidone stock solution with a 50:50 methanol:water mixture to create calibration standards (e.g., ranging from 1 to 1000 ng/mL).
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water to a final concentration suitable for spiking into samples.
4.3 Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of the appropriate matrix (blank plasma for calibrators, study samples for unknowns) into the tubes.
-
For calibrators, add a small volume (e.g., 10 µL) of the appropriate working standard solution. For all other samples, add 10 µL of blank diluent.
-
Add Internal Standard: To every tube, add 25 µL of the this compound working solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to every tube.
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a 96-well plate or autosampler vials.
-
Inject the prepared sample into the LC-MS/MS system for analysis.
4.4 Data Analysis Quantification is based on the ratio of the peak area of the analyte (Risperidone) to the peak area of the internal standard (this compound). A calibration curve is generated by plotting these peak area ratios against the nominal concentrations of the prepared calibration standards using a weighted (e.g., 1/x²) linear regression. The concentrations of unknown samples are then interpolated from this curve.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key concepts described in this guide.
Caption: Risperidone's primary mechanism of action.
Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.
Conclusion
For the quantitative analysis of Risperidone in biological matrices, the use of unlabeled Risperidone is confined to its role as the calibration standard or the analyte itself. The analytical method's integrity, accuracy, and precision hinge on the incorporation of a stable isotope-labeled internal standard. This compound is the quintessential tool for this purpose. Its identical chemical nature ensures it faithfully tracks the analyte through every stage of the analytical process, correcting for inevitable variations and matrix effects. This approach is not merely best practice; it is a fundamental requirement for generating the high-quality, reliable data necessary to support clinical decisions and advance pharmaceutical research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A concise review on analytical profile of risperidone - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. Risperidone - Wikipedia [en.wikipedia.org]
- 4. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 5. Risperidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Population Pharmacokinetic Modeling and Simulation of TV‐46000: A Long‐Acting Injectable Formulation of Risperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasma Pharmacokinetic Characteristics of Risperidone and Their Relationship to Saliva Concentrations in Children with Psychiatric or Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Research Potential: A Comprehensive Guide to Dapoxetine-d6 Keywords for Scientific Inquiry
For scientific researchers engaged in the nuanced fields of analytical chemistry, pharmacology, and clinical studies, precision in methodology and inquiry is paramount. This curated list of SEO-driven, long-tail keywords related to Dapoxetine-d6 is designed to streamline the search for foundational knowledge, practical applications, and advanced troubleshooting. By categorizing these terms according to researcher intent, this guide aims to facilitate more effective content creation and information retrieval within the scientific community. Dapoxetine-d6, a deuterated form of the selective serotonin reuptake inhibitor (SSRI) Dapoxetine, serves as a critical internal standard in bioanalytical assays, ensuring the accuracy and reliability of experimental data.[1][2][3]
The following table provides a comprehensive breakdown of long-tail keywords, segmented into four key areas of researcher focus: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative. Each category addresses a distinct stage of the research process, from initial discovery to the validation of findings.
| Category | Long-tail Keyword |
| Foundational & Exploratory | What is Dapoxetine-d6 and its chemical properties |
| Synthesis and characterization of Dapoxetine-d6 | |
| Dapoxetine-d6 mechanism of action as an internal standard | |
| Commercial availability and suppliers of Dapoxetine-d6 | |
| Physical and chemical stability of Dapoxetine-d6 | |
| Isotopic purity and labeling efficiency of Dapoxetine-d6 | |
| Dapoxetine-d6 certificate of analysis interpretation | |
| Pharmacological profile of deuterated Dapoxetine | |
| Dapoxetine-d6 CAS number and molecular formula | |
| Solubility of Dapoxetine-d6 in different organic solvents | |
| Methodological & Application | Use of Dapoxetine-d6 as an internal standard in LC-MS/MS |
| Dapoxetine-d6 for quantitative analysis of Dapoxetine in plasma | |
| Protocol for using Dapoxetine-d6 in pharmacokinetic studies | |
| Bioanalytical method development with Dapoxetine-d6 | |
| Sample preparation techniques for Dapoxetine-d6 analysis | |
| UPLC-MS/MS method for Dapoxetine and its metabolites using Dapoxetine-d6 | |
| Liquid-liquid extraction of Dapoxetine and Dapoxetine-d6 from biological matrices | |
| High-performance liquid chromatography (HPLC) methods with Dapoxetine-d6 | |
| Application of Dapoxetine-d6 in bioequivalence studies of Dapoxetine | |
| Mass spectrometry parameters for Dapoxetine-d6 detection | |
| Troubleshooting & Optimization | Optimizing Dapoxetine-d6 concentration for bioanalysis |
| Troubleshooting matrix effects in Dapoxetine-d6 assays | |
| Addressing poor peak shape of Dapoxetine-d6 in chromatography | |
| Dapoxetine-d6 stability issues in processed samples | |
| Minimizing ion suppression of Dapoxetine-d6 in ESI-MS | |
| Common interferences in Dapoxetine-d6 quantification | |
| Improving recovery of Dapoxetine-d6 during sample extraction | |
| Calibration curve issues with Dapoxetine-d6 internal standard | |
| Resolving chromatographic co-elution with Dapoxetine-d6 | |
| Impact of pH on Dapoxetine-d6 stability and chromatography | |
| Validation & Comparative | Validation of analytical methods using Dapoxetine-d6 |
| Dapoxetine-d6 vs other internal standards for Dapoxetine analysis | |
| Cross-validation of bioanalytical methods with Dapoxetine-d6 | |
| Assessing the isotopic effect of Dapoxetine-d6 in metabolism studies | |
| Linearity, precision, and accuracy with Dapoxetine-d6 | |
| Limit of detection (LOD) and quantification (LOQ) for Dapoxetine using Dapoxetine-d6 | |
| Inter-day and intra-day precision with Dapoxetine-d6 | |
| Comparison of Dapoxetine-d6 and Dapoxetine-d7 as internal standards | |
| Regulatory guidelines (FDA/ICH) for using deuterated internal standards | |
| Comparative analysis of different extraction methods for Dapoxetine-d6 |
References
Decoding the Risperidone-d4 Certificate of Analysis: A Technical Guide
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like Risperidone-d4 is a critical document. It provides the necessary assurance of the material's identity, purity, and overall quality, which is paramount for the accuracy and reliability of quantitative analytical methods. This in-depth technical guide will dissect the components of a typical this compound CoA, providing detailed experimental protocols and clear data presentation.
This compound, a stable isotope-labeled version of the atypical antipsychotic drug Risperidone, is primarily used as an internal standard in mass spectrometry-based bioanalytical assays. Its chemical structure is identical to Risperidone, with the exception that four hydrogen atoms on the piperidine ring have been replaced with deuterium. This mass shift allows for its clear differentiation from the unlabeled analyte in a mass spectrometer, while maintaining nearly identical chemical and physical properties.
Compound Information
A CoA for this compound will begin with fundamental information identifying the compound.
| Parameter | Specification |
| Product Name | This compound |
| Chemical Name | 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-1,1,2,2-d4]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
| CAS Number | 1020719-76-9 |
| Molecular Formula | C₂₃H₂₃D₄FN₄O₂ |
| Molecular Weight | 414.5 g/mol [1] |
| Appearance | White to off-white solid[2] |
| Solubility | Slightly soluble in Chloroform and Methanol[1] |
| Storage Condition | Store at 2-8 °C in a well-closed container[3] |
Identity Confirmation
Ensuring the correct chemical structure of this compound is fundamental. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H-NMR Spectroscopy
Proton NMR (¹H-NMR) is used to confirm the structure of the molecule by analyzing the chemical environment of its hydrogen atoms. The spectrum is expected to be consistent with the structure of Risperidone, with the notable absence of signals corresponding to the deuterated positions.
Experimental Protocol:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: A small amount of the this compound standard is dissolved in the deuterated solvent.
-
Data Acquisition: The ¹H-NMR spectrum is acquired according to standard instrument procedures.
-
Analysis: The chemical shifts, signal integrations, and coupling patterns are compared against a reference spectrum or theoretical values for Risperidone, confirming the presence of all expected protons and the absence of signals from the deuterated positions. The spectrum should be consistent with the assigned structure.[2]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of this compound, including the mass increase due to the deuterium atoms. This technique provides a highly accurate mass measurement.
Experimental Protocol:
-
Instrument: Liquid Chromatography-Mass Spectrometer (LC-MS) or a direct infusion mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile with 0.1% formic acid.[4]
-
Data Acquisition: The sample is introduced into the mass spectrometer. The mass spectrum will show the molecular ion peak. For this compound, the expected protonated molecule [M+H]⁺ would be at m/z 415.4.[4]
-
Analysis: The observed mass-to-charge ratio (m/z) of the molecular ion is compared to the calculated theoretical mass. The result should conform to the expected molecular weight.[2] Tandem mass spectrometry (MS/MS) can be used to generate fragment ions, which should also show the corresponding mass shift due to deuteration. For instance, a characteristic fragment of Risperidone at m/z 191.4 would be observed at m/z 195.4 for this compound.[4]
Purity Assessment
Chromatographic purity is a critical parameter that ensures the absence of significant impurities that could interfere with analytical measurements. High-Performance Liquid Chromatography (HPLC) is the standard method for this assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC separates the main compound from any potential impurities. The purity is typically reported as a percentage of the main peak area relative to the total peak area.
| Parameter | Typical Value |
| Chromatographic Purity | >98% (often >99%)[2][3] |
Experimental Protocol:
-
Instrument: HPLC system with a UV detector.
-
Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is commonly used.[5]
-
Mobile Phase: A mixture of organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium acetate, formic acid in water). An example mobile phase is methanol and 0.1 M ammonium acetate pH 5.5 (60:40, v/v).[6]
-
Detection Wavelength: UV detection at a wavelength where Risperidone has strong absorbance, such as 274 nm or 280 nm.[5][6]
-
Sample Preparation: A solution of known concentration of this compound is prepared in the mobile phase or a compatible solvent.[7]
-
Analysis: The sample is injected into the HPLC system. The area of the this compound peak is calculated and compared to the total area of all peaks in the chromatogram to determine the purity.
Assay (Concentration)
For certified reference materials, the exact concentration of the solution is provided. This is often determined by a validated quantitative method, such as quantitative NMR (qNMR) or by weighing a highly pure solid material and dissolving it in a precise volume of solvent.
| Parameter | Specification |
| Concentration (if sold as a solution) | e.g., 1.0 mg/mL or 100 µg/mL |
Water Content
The presence of water can affect the accurate weighing of the material. Karl Fischer titration is the standard method for determining water content.
Experimental Protocol:
-
Instrument: Karl Fischer Titrator.
-
Method: A specified amount of the this compound solid is added to the titration vessel containing a suitable solvent (e.g., methanol). The sample is titrated with a Karl Fischer reagent of a known titer.
-
Analysis: The instrument automatically determines the endpoint of the titration and calculates the percentage of water in the sample.
Residual Solvents
Residual solvents from the synthesis and purification process are often assessed, typically using Gas Chromatography (GC) with a headspace autosampler. The levels of any residual solvents should be below the limits specified by relevant pharmacopeias or guidelines.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical testing process for certifying a batch of this compound.
Caption: High-level workflow for this compound certification.
Caption: Detailed analytical tests for this compound CoA.
By understanding the data presented in a Certificate of Analysis and the rigorous testing behind it, researchers can have full confidence in the quality of their this compound internal standard, leading to more accurate and reproducible results in their studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. rsc.org [rsc.org]
- 5. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpns.com [ijrpns.com]
Isotopic purity of Risperidone-d4 for mass spectrometry
An In-Depth Technical Guide to the Isotopic Purity of Risperidone-d4 for Mass Spectrometry
Introduction
For researchers, scientists, and drug development professionals utilizing mass spectrometry for quantitative analysis, the purity of internal standards is a critical factor that directly impacts the accuracy and reliability of results. This guide provides a detailed technical overview of the isotopic purity of this compound, a deuterated analog of the atypical antipsychotic medication Risperidone. This compound is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Risperidone and its active metabolite, 9-hydroxyrisperidone, in biological matrices.[1][2][3][4][5] The successful application of this compound hinges on a thorough understanding and characterization of its isotopic composition.
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte, leading to similar behavior during sample preparation, chromatography, and ionization.[6] However, the presence of unlabeled drug (d0) or partially deuterated species in the SIL internal standard can lead to interference and compromise the accuracy of the assay. Therefore, a comprehensive assessment of the isotopic purity of this compound is an essential step in method development and validation.
This guide details the methodologies for assessing the isotopic purity of this compound, presents typical isotopic distribution data, and provides standardized experimental protocols for its characterization.
Isotopic Purity of this compound
The isotopic purity of this compound is defined by the extent to which the four designated hydrogen atoms have been replaced by deuterium. Commercially available this compound typically has a high degree of isotopic enrichment. The isotopic purity is a critical quality attribute, and vendors often specify a minimum percentage of deuterated forms.[7]
Quantitative Data Summary
The following table summarizes the key specifications and a representative isotopic distribution for a high-quality batch of this compound. The distribution is based on a typical purity specification of ≥99% for deuterated forms (d1-d4).
| Parameter | Specification |
| Chemical Formula | C₂₃H₂₃D₄FN₄O₂ |
| Nominal Mass (Monoisotopic) | 414.2 |
| Isotopic Distribution | Relative Abundance (%) |
| d0 (Unlabeled Risperidone) | < 0.1 |
| d1 | < 0.5 |
| d2 | < 1.0 |
| d3 | ~ 2.0 |
| d4 (Fully Deuterated) | > 96.5 |
| Total Deuterated Forms (d1-d4) | ≥99% |
Note: The isotopic distribution presented is a typical representation and may vary between different batches and manufacturers. It is crucial to verify the isotopic purity of each new batch of this compound via a certificate of analysis or in-house testing.
Experimental Protocols for Isotopic Purity Determination
The determination of the isotopic purity of this compound is primarily accomplished using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). This approach allows for the separation of the deuterated compound from potential impurities and the accurate measurement of the relative abundance of each isotopologue.
Isotopic Purity Analysis by LC-MS/MS
Objective: To determine the isotopic distribution of this compound and quantify the relative abundance of each isotopologue (d0 to d4).
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare a serial dilution to a working concentration appropriate for the mass spectrometer, typically in the range of 100-1000 ng/mL.
-
Prepare a corresponding solution of non-deuterated Risperidone to determine its retention time and mass spectrum as a reference.
-
-
Liquid Chromatography Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[4]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[1][8]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan mode over a mass range that includes the molecular ions of Risperidone and this compound (e.g., m/z 400-420).
-
Resolution: A high resolution setting (e.g., >30,000) is necessary to resolve the isotopic peaks.
-
Key Mass Transitions for Identification:
-
-
Data Analysis:
-
Integrate the peak areas for the molecular ions of each isotopologue (d0 to d4) in the mass spectrum of the this compound sample.
-
Calculate the percentage of each isotopologue relative to the sum of the peak areas of all isotopologues.
-
The isotopic purity is reported as the percentage of the d4 species.
-
Visualizations
Experimental Workflow for Isotopic Purity Assessment
The following diagram illustrates the experimental workflow for determining the isotopic purity of this compound using LC-HRMS.
Caption: LC-HRMS workflow for this compound isotopic purity analysis.
Logical Relationship in Quantitative Analysis
The diagram below outlines the importance of high isotopic purity of an internal standard for accurate quantification of an analyte in a sample.
Caption: Impact of isotopic purity on quantitative analysis accuracy.
Conclusion
The accurate determination of the isotopic purity of this compound is fundamental for its reliable use as an internal standard in quantitative mass spectrometry. A high degree of isotopic enrichment, with minimal contribution from unlabeled and partially labeled species, is essential to prevent analytical interferences and ensure the accuracy of pharmacokinetic and therapeutic drug monitoring studies. The combination of high-resolution mass spectrometry with liquid chromatography, as detailed in this guide, provides a robust framework for the comprehensive characterization of the isotopic distribution of this compound. Adherence to these analytical principles and protocols will ensure high-quality, reproducible data, thereby validating the integrity of studies employing this deuterated internal standard.
References
- 1. rsc.org [rsc.org]
- 2. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Risperidone in Human Plasma using Risperidone-d4 as an Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of risperidone in human plasma. Risperidone-d4, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. The method involves a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications requiring reliable measurement of risperidone concentrations.
Introduction
Risperidone is a widely prescribed second-generation antipsychotic medication used in the management of schizophrenia, bipolar disorder, and irritability associated with autistic disorder.[1][2] Due to significant inter-individual variability in its pharmacokinetics, therapeutic drug monitoring of risperidone and its active metabolite, 9-hydroxyrisperidone, is crucial for optimizing treatment efficacy and minimizing adverse effects.[1][3]
LC-MS/MS has become the preferred analytical technique for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and speed.[4][5][6] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis as it effectively compensates for variations in sample preparation and matrix effects, leading to more accurate and precise results.[7] This application note provides a detailed protocol for the determination of risperidone in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Risperidone (analytical standard)
-
This compound (internal standard)[8]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (e.g., Waters ACQUITY UPLC, Shimadzu LC-2010CHT)[9][10]
-
Tandem Mass Spectrometer (e.g., Waters Quattro Premier XE, Sciex API series)[4][9]
-
Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm or 4.6 cm x 50 mm; 1.8 μm particle size)[4][9]
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of risperidone and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of risperidone by serially diluting the primary stock solution with a 50:50 (v/v) methanol:water mixture to achieve concentrations ranging from 0.2 to 400 ng/mL.[9]
-
Internal Standard Working Solution (50 ng/mL): Prepare a working solution of this compound by diluting its primary stock solution with the same diluent.
Sample Preparation Protocol
A protein precipitation method is employed for its simplicity and high-throughput capability.[6]
-
Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (50 ng/mL) to each tube and vortex briefly.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 1-5 µL) of the supernatant into the LC-MS/MS system.[4][9]
LC-MS/MS Method
Liquid Chromatography Conditions
-
Mobile Phase A: 2 mM Ammonium Acetate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.35 - 0.6 mL/min
-
Column Temperature: 30 - 50 °C
-
Injection Volume: 5 µL[9]
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 40 |
| 4.0 | 40 |
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Risperidone | 411.2 | 191.0[1] |
| This compound (IS) | 415.2 | 193.0[1] |
-
Ion Source Parameters: Optimized for the specific instrument used (e.g., capillary voltage, source temperature, gas flows).
-
Collision Energy (CE) and Declustering Potential (DP): Optimized for each analyte to achieve maximum signal intensity.
Data Analysis and Results
The concentration of risperidone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The linearity of the method is assessed using a weighted linear regression model.
Method Validation Summary
The described method should be fully validated in accordance with regulatory guidelines (e.g., FDA Bioanalytical Method Validation). Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity Range | Correlation coefficient (r²) > 0.99 | 0.2 - 100 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 5, Accuracy ±20%, Precision <20% | 0.2 ng/mL with 7.27% CV[4] |
| Intra-day Precision (CV%) | < 15% | 1.85% - 9.09%[5] |
| Inter-day Precision (CV%) | < 15% | 1.56% - 4.38%[5] |
| Accuracy (% Bias) | Within ±15% | 88.80% - 106.84%[5] |
| Recovery (%) | Consistent and reproducible | 70.20% - 84.50%[5] |
| Matrix Effect | Within acceptable limits | Assessed and minimized |
| Stability | Stable under relevant conditions | Assessed for freeze-thaw, short-term, and long-term storage |
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of risperidone.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of risperidone in human plasma. The use of this compound as an internal standard ensures the accuracy and precision required for clinical and research applications. The simple protein precipitation sample preparation protocol and rapid chromatographic run time make this method well-suited for the analysis of a large number of samples.
References
- 1. Plasma Pharmacokinetic Characteristics of Risperidone and Their Relationship to Saliva Concentrations in Children with Psychiatric or Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Risperidone: Liquid Chromatographic Analysis - 2923 Words | Bartleby [bartleby.com]
- 7. caymanchem.com [caymanchem.com]
- 8. tlcstandards.com [tlcstandards.com]
- 9. waters.com [waters.com]
- 10. ijrpns.com [ijrpns.com]
Application Note: Quantitative Analysis of Risperidone in Human Plasma using Risperidone-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of risperidone in human plasma samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs Risperidone-d4, a stable isotope-labeled internal standard, to ensure high accuracy and precision. The method involves a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation and detection by mass spectrometry. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies, therapeutic drug monitoring, and other research applications involving risperidone.
Introduction
Risperidone is an atypical antipsychotic medication primarily used to manage schizophrenia, bipolar disorder, and irritability associated with autism.[1][2] Accurate measurement of risperidone and its active metabolite, 9-hydroxyrisperidone, in plasma is crucial for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring to optimize patient dosage and minimize adverse effects.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and variability.[5] This application note details a validated LC-MS/MS method for the reliable quantification of risperidone in plasma.
Experimental
Materials and Reagents
-
Risperidone (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., EDTA)
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of risperidone and this compound in methanol.
-
Working Standard Solutions:
-
Risperidone: Prepare a series of working standard solutions by serially diluting the risperidone stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 0.2 ng/mL to 500 ng/mL.[1]
-
This compound (Internal Standard): Prepare a working solution of this compound at a concentration of 0.5 µg/mL in a 50:50 (v/v) mixture of methanol and water.
-
Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples for 30 seconds to ensure homogeneity.[1]
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (0.5 µg/mL) to each tube (except for blank samples).
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.[1]
-
Vortex the mixture for 1.5 minutes.[1]
-
Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer 150 µL of the clear supernatant to a clean vial for LC-MS/MS analysis.[1]
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| LC System | ACQUITY UPLC System or equivalent |
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 2 mM Ammonium Acetate in Water with 0.1% Formic Acid[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2][3] |
| Flow Rate | 0.4 - 0.6 mL/min[3] |
| Injection Volume | 1 - 5 µL[1][3] |
| Column Temp. | 50 °C |
| Run Time | Approximately 3-6 minutes[3][6] |
Mass Spectrometry (MS)
| Parameter | Condition |
| MS System | Waters Micromass Quattro Premier XE or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[3] |
| MRM Transitions | Risperidone: m/z 411 -> 191[6] |
| This compound: m/z 415 -> 193[7] |
Method Validation
Linearity
The linearity of the method was assessed by constructing an 8-point calibration curve. The calibration curves were generated by plotting the peak area ratio of risperidone to this compound against the nominal concentration of risperidone.
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Risperidone | 0.2 - 500 | > 0.999[1] |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four different concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 0.2 | < 9.0 | < 8.0 | 95 - 108[3] |
| LQC | 2.0 | < 7.5 | < 7.5 | 92 - 104[1][3] |
| MQC | 20.0 | < 7.0 | < 7.0 | 95 - 103[1][3] |
| HQC | 400.0 | < 8.0 | < 7.0 | 96 - 102[1][3] |
Recovery
The extraction recovery of risperidone was determined by comparing the peak areas of the analyte in extracted plasma samples with those of unextracted standards at three different concentration levels.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| LQC | 0.25 | 70.20 ± 3.21[2] |
| MQC | 5.00 | 84.50 ± 2.90[2] |
| HQC | 50.00 | 82.60 ± 2.74[2] |
Visual Protocols
Caption: Experimental workflow for the extraction and analysis of risperidone in plasma.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantitative determination of risperidone in human plasma. The simple protein precipitation procedure and rapid chromatographic run time make this method suitable for high-throughput analysis in a research setting. The validation data demonstrates excellent linearity, precision, accuracy, and recovery, meeting the typical requirements for bioanalytical method validation.
References
- 1. New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of risperidone in human plasma by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma Pharmacokinetic Characteristics of Risperidone and Their Relationship to Saliva Concentrations in Children with Psychiatric or Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Metabolic Insights: A Comprehensive List of Long-Tail Keywords for D-Arabitol-13C in Scientific Research
For scientific researchers delving into the intricacies of metabolic pathways, D-Arabitol-13C has emerged as a valuable tool. To facilitate content creation that resonates with this specialized audience, a comprehensive list of SEO-driven, long-tail keywords has been compiled. These keywords are meticulously categorized based on five specific researcher intents: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative. This structured approach ensures that content can be tailored to address the precise informational needs of researchers at every stage of their experimental journey, from initial inquiry to advanced application and data validation.
The following table provides a detailed breakdown of these long-tail keywords, offering a roadmap for creating targeted and effective scientific content related to D-Arabitol-13C.
| Category | Long-tail Keyword |
| Foundational & Exploratory | What is D-Arabitol-13C and its role in metabolic tracing? |
| Understanding the chemical structure and properties of D-Arabitol-13C. | |
| Introduction to stable isotope labeling with D-Arabitol-13C. | |
| D-Arabitol-13C as a tracer for the pentose phosphate pathway.[1] | |
| The biosynthesis and natural occurrence of D-Arabitol. | |
| D-Arabitol-13C's relevance in microbial metabolism studies. | |
| Preliminary research applications of D-Arabitol-13C. | |
| D-Arabitol as a biomarker for invasive fungal infections. | |
| Exploring the metabolic fate of D-Arabitol-13C in vivo. | |
| Basic principles of metabolic flux analysis using D-Arabitol-13C. | |
| Methodological & Application | Protocol for D-Arabitol-13C metabolic flux analysis in yeast. |
| Gas chromatography-mass spectrometry (GC-MS) method for D-Arabitol-13C.[2] | |
| LC-MS/MS protocol for quantifying D-Arabitol-13C in cell cultures. | |
| Using NMR spectroscopy for D-Arabitol-13C tracer experiments.[3] | |
| How to use D-Arabitol-13C as an internal standard in mass spectrometry. | |
| Step-by-step guide to stable isotope tracing with D-Arabitol-13C. | |
| Applications of D-Arabitol-13C in metabolic engineering. | |
| Measuring pentose phosphate pathway flux with D-Arabitol-13C. | |
| Clinical applications of D-Arabitol-13C for diagnosing candidiasis.[4][5][6] | |
| Experimental design for D-Arabitol-13C labeling studies. | |
| Troubleshooting & Optimization | Troubleshooting common issues in D-Arabitol-13C MFA experiments. |
| Optimizing quenching and extraction methods for 13C tracer studies. | |
| How to improve the accuracy of D-Arabitol-13C quantification. | |
| Addressing peak tailing of D-Arabitol-13C in gas chromatography. | |
| Minimizing matrix effects in LC-MS analysis of D-Arabitol-13C. | |
| Refining metabolic network models using D-Arabitol-13C data.[7] | |
| Strategies to enhance the resolution of D-Arabitol-13C isotopologues. | |
| Overcoming challenges in D-Arabitol-13C labeling experiments. | |
| Best practices for sample preparation in D-Arabitol-13C studies. | |
| Improving data analysis workflow for D-Arabitol-13C fluxomics. | |
| Validation & Comparative | Validating results from D-Arabitol-13C metabolic flux analysis.[8] |
| D-Arabitol-13C versus 13C-glucose for pentose phosphate pathway analysis.[1][9][10][11][12] | |
| Comparative analysis of D-Arabitol-13C and 13C-Xylitol as tracers. | |
| Cross-validation of D-Arabitol-13C MFA with enzymatic assay data. | |
| Assessing the accuracy of D-Arabitol-13C for fungal metabolic activity. | |
| D-Arabitol-13C as a quantitative biomarker: validation studies.[13] | |
| Evaluating the reproducibility of D-Arabitol-13C labeling experiments. | |
| A comparison of GC-MS and NMR for D-Arabitol-13C analysis.[3][7] | |
| Limitations and advantages of D-Arabitol-13C as a metabolic tracer. | |
| Interpreting and validating D-Arabitol-13C labeling patterns. |
References
- 1. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urine D-arabinitol/L-arabinitol ratio in diagnosis of invasive candidiasis in newborn infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-arabinitol--a marker for invasive candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of gas-liquid chromatography, NMR spectroscopy and Raman spectroscopy for determination of the substituent content of general non-ionic cellulose ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing the pentose phosphate pathway using [2, 3-13 C2 ]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of urinary D-/L-arabinitol ratios as a biomarker for invasive candidiasis in children with cardiac diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Risperidone-d4 Stock and Working Solutions
Audience: Researchers, scientists, and drug development professionals involved in quantitative bioanalysis.
Purpose: This document provides a detailed protocol for the preparation of Risperidone-d4 stock and working solutions for use as an internal standard (IS) in analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Risperidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2][3] For pharmacokinetic studies and therapeutic drug monitoring, accurate quantification of risperidone in biological matrices is crucial. This compound, a stable isotope-labeled version of risperidone, is the preferred internal standard for these analyses.[4][5] Its use corrects for variability in sample preparation and instrument response, ensuring the accuracy and precision of the analytical method. This protocol outlines the standardized procedure for preparing reliable and consistent this compound stock and working solutions.
Quantitative Data Summary
The following tables summarize the key properties and recommended storage conditions for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1020719-76-9 | [4] |
| Molecular Formula | C₂₃H₂₃D₄FN₄O₂ | [4] |
| Formula Weight | 414.5 g/mol | [4] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [4] |
| Formulation | A solid (typically white to off-white) |[4][6] |
Table 2: Solubility Profile
| Compound | Solvent | Solubility | Reference |
|---|---|---|---|
| This compound | Chloroform | Slightly Soluble | [4][6] |
| Methanol | Slightly Soluble | [4][6] | |
| Risperidone (unlabeled) | Ethanol | ~0.3 mg/mL | [7][8] |
| DMSO | ~2 mg/mL | [7][8] |
| | Dimethylformamide (DMF)| ~0.1 mg/mL |[7][8] |
Note: For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMF or Methanol and then dilute with the aqueous buffer.[7][8]
Table 3: Recommended Storage and Stability
| Form | Storage Temperature | Duration | Reference |
|---|---|---|---|
| Solid | -20°C | ≥ 4 years | [4] |
| Stock Solution | -80°C | Up to 6 months | [5] |
| -20°C | Up to 1 month | [5] |
| Aqueous Working Solution | 2-8°C | Not recommended for > 24 hours |[7] |
Experimental Workflow
The overall process for preparing working solutions from the solid compound is illustrated below.
Caption: Preparation workflow from solid compound to final working solution.
Experimental Protocols
Materials and Equipment:
-
This compound solid compound
-
Methanol (HPLC or MS-grade)
-
Acetonitrile (HPLC or MS-grade)
-
Deionized water
-
Analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator
-
Cryo-storage vials
Protocol 1: Preparation of 1 mg/mL Stock Solution
This primary stock solution is the foundation for all subsequent dilutions.
-
Equilibration: Allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 1 mg of this compound solid using an analytical balance.
-
Dissolution: Transfer the weighed solid into a 1 mL Class A volumetric flask. Add approximately 0.8 mL of methanol.
-
Mixing: Vortex the solution for 1-2 minutes. If necessary, use a sonicator for 5 minutes to ensure complete dissolution.
-
Final Volume: Once dissolved, bring the flask to the 1 mL mark with methanol. Invert the flask 10-15 times to ensure homogeneity.
-
Storage: Transfer the stock solution into a clearly labeled cryo-vial. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
Protocol 2: Preparation of Intermediate and Working Solutions
Working solutions are prepared by serially diluting the stock solution. The final concentration should be optimized based on the specific analytical method's sensitivity and the expected concentration of the analyte. A common concentration for an internal standard working solution is 0.5 µg/mL (500 ng/mL).[9]
A. Preparation of a 10 µg/mL Intermediate Solution:
-
Allow the 1 mg/mL stock solution to thaw and equilibrate to room temperature.
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol.
-
Cap and invert the flask multiple times to ensure a homogenous solution.
B. Preparation of a 500 ng/mL Working Solution:
-
Pipette 5 mL of the 10 µg/mL intermediate solution into a 100 mL volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) methanol:water solution.[9] This solvent is often compatible with reversed-phase chromatography.
-
Cap and invert to mix thoroughly. This solution is now ready for spiking into calibration standards, quality controls, and unknown samples.
Protocol 3: Preparation of Calibration Standards and Quality Controls (QCs)
This protocol describes how to use the working solution to prepare calibration standards in a biological matrix (e.g., human plasma).
-
Matrix Preparation: Obtain blank, drug-free human plasma.
-
Spiking: Prepare a series of calibration standards by spiking known volumes of a risperidone (unlabeled) working solution into aliquots of the blank plasma. Typical concentration ranges can be from 0.1 ng/mL to 400 ng/mL.[9][10][11]
-
Internal Standard Addition: To each calibration standard and QC sample, add a fixed volume of the this compound working solution (e.g., 50 µL of the 500 ng/mL solution to 100 µL of plasma).[9]
-
Sample Processing: Proceed with the established sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analysis: Analyze the processed samples via LC-MS/MS.
Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Review the Safety Data Sheet (SDS) before handling the compound.
-
Avoid inhalation of the powder and contact with skin and eyes.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. nami.org [nami.org]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound CAS#: 1020719-76-9 [m.chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. waters.com [waters.com]
- 10. [Determination of risperidone in human plasma by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application of Risperidone-d4 in Pharmacokinetic Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the use of Risperidone-d4 in pharmacokinetic (PK) studies. This compound, a deuterated analog of the atypical antipsychotic drug risperidone, serves as an ideal internal standard for quantitative bioanalysis. Its use is critical for achieving accurate, precise, and reliable measurements of risperidone and its active metabolite, 9-hydroxyrisperidone, in biological matrices.
Application Notes
This compound is indispensable in pharmacokinetic research for several key reasons:
-
Internal Standard in Bioanalysis: The primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3] Because its physicochemical properties are nearly identical to risperidone, it co-elutes and experiences similar ionization effects, effectively compensating for variations in sample preparation and instrument response. This ensures high accuracy and precision in the quantification of risperidone and its metabolite.
-
Pharmacokinetic Studies: Accurate determination of drug concentration over time is the cornerstone of pharmacokinetic analysis. By enabling reliable quantification, this compound facilitates the characterization of key PK parameters such as absorption, distribution, metabolism, and excretion (ADME) of risperidone.
-
Bioequivalence Studies: In the development of generic drug formulations, bioequivalence studies are mandatory to ensure that the new formulation performs similarly to the originator product. This compound is crucial in the analytical methods used to compare the pharmacokinetic profiles of different risperidone formulations.[2]
-
Therapeutic Drug Monitoring (TDM): TDM involves measuring drug concentrations in a patient's bloodstream to optimize dosage and minimize toxicity. The use of this compound as an internal standard in TDM assays for risperidone ensures that clinicians receive accurate data to guide treatment decisions.
-
Metabolism Studies: Risperidone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its major active metabolite, 9-hydroxyrisperidone.[4][5][6][7][8] To a lesser extent, CYP3A4 is also involved.[4][6][9] Understanding this metabolic pathway is vital, and this compound aids in the precise quantification of the parent drug alongside its metabolite.
Pharmacokinetic Parameters of Risperidone
The pharmacokinetic profile of risperidone is characterized by rapid absorption and extensive metabolism. The metabolism is subject to genetic polymorphism of the CYP2D6 enzyme, leading to different metabolic phenotypes (extensive vs. poor metabolizers).[5][7][10]
| Parameter | Extensive Metabolizers | Poor Metabolizers | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~1 hour | [5] |
| Apparent Half-life (t½) of Risperidone | ~3 hours | ~20 hours | [5][10] |
| Apparent Half-life (t½) of 9-hydroxyrisperidone | ~21 hours | ~30 hours | [5] |
| Half-life of Active Moiety (Risperidone + 9-hydroxyrisperidone) | ~20 hours | ~20 hours | [10] |
| Plasma Protein Binding (Risperidone) | 90% | 90% | [5][8] |
| Plasma Protein Binding (9-hydroxyrisperidone) | 77% | 77% | [5][8] |
| Volume of Distribution (Vd) | 1-2 L/kg | 1-2 L/kg | [5][8] |
| Oral Bioavailability | ~70% (absolute) | ~70% (absolute) | [8] |
Experimental Protocols
A validated LC-MS/MS method is the gold standard for the quantification of risperidone and 9-hydroxyrisperidone in biological matrices. The following is a typical protocol.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is designed for the extraction of risperidone and 9-hydroxyrisperidone from plasma samples.
Materials:
-
Plasma samples
-
This compound internal standard working solution (e.g., 50 ng/mL)
-
tert-Butyl methyl ether (MTBE)
-
Microcentrifuge tubes
Procedure:
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 5 µL of the this compound internal standard working solution.
-
Add 0.6 mL of tert-butyl methyl ether to the tube.
-
Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample for 3 minutes at high speed (e.g., 23,755 x g) to separate the organic and aqueous layers.[2]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A reversed-phase column, such as an Alltima C18 (2.1 mm x 100 mm, 3 µm) or ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[11][12][13]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water or 2 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).[11][12][13]
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.6 mL/min).
-
Injection Volume: 5 µL.[12]
-
Column Temperature: 40-50 °C.[12]
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Data Analysis: The concentration of risperidone and 9-hydroxyrisperidone in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this to a standard curve.
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. Bioequivalence and Pharmacokinetic Evaluation of Two Formulations of Risperidone 2 mg: An Open-Label, Single-Dose, Fasting, Randomized-Sequence, Two-Way Crossover Study in Healthy Male Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. researchgate.net [researchgate.net]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 9. ClinPGx [clinpgx.org]
- 10. The pharmacokinetics of risperidone in humans: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Analysis of Risperidone and 9-Hydroxyrisperidone in Human Plasma using Risperidone-d4 for Therapeutic Drug Monitoring
Introduction
Risperidone is an atypical antipsychotic medication widely prescribed for the treatment of schizophrenia, bipolar disorder, and irritability associated with autistic disorder.[1][2] Therapeutic Drug Monitoring (TDM) of risperidone and its primary active metabolite, 9-hydroxyrisperidone, is crucial for optimizing treatment efficacy and minimizing adverse effects.[3][4] The combined concentration of risperidone and 9-hydroxyrisperidone, often referred to as the "active moiety," is considered the most relevant value for clinical interpretation.[3][5] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of risperidone and 9-hydroxyrisperidone in human plasma, utilizing Risperidone-d4 as an internal standard to ensure accuracy and precision.
Principle of the Method
This method employs protein precipitation for simple and rapid sample preparation, followed by chromatographic separation using a C18 reverse-phase column and detection by a triple quadrupole mass spectrometer. This compound, a stable isotope-labeled internal standard, is added to all samples, calibrators, and quality controls to compensate for matrix effects and variations in sample processing and instrument response. Quantification is achieved by multiple reaction monitoring (MRM) in positive ion mode.
Experimental Protocols
1. Materials and Reagents
-
Risperidone and 9-hydroxyrisperidone reference standards
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma (with K2EDTA as anticoagulant)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of risperidone, 9-hydroxyrisperidone, and this compound in methanol.
-
Intermediate Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions with methanol/water (50:50, v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the intermediate solutions to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound intermediate solution with acetonitrile.
3. Sample Preparation
-
Pipette 50 µL of plasma sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid and 2 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic acid and 2 mM Ammonium Acetate in Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 450°C |
| Desolvation Gas Flow | 800 L/h |
| Capillary Voltage | 3.5 kV |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 10 | 90 |
| 3.5 | 10 | 90 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Risperidone | 411.2 | 191.1 | 35 |
| 9-Hydroxyrisperidone | 427.2 | 207.1 | 30 |
| This compound | 415.2 | 195.1 | 35 |
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Risperidone | 9-Hydroxyrisperidone |
| Linearity Range | 0.5 - 100 ng/mL | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Recovery | > 85% | > 85% |
| Matrix Effect | Minimal | Minimal |
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of risperidone and 9-hydroxyrisperidone.
Caption: Simplified signaling pathway of risperidone's antagonistic action on dopamine and serotonin receptors.
Discussion
The use of a stable isotope-labeled internal standard like this compound is best practice for quantitative bioanalytical methods. It closely mimics the chemical and physical properties of the analyte, risperidone, ensuring that any variability during sample preparation and analysis is accurately corrected for. This leads to high precision and accuracy, which are essential for reliable therapeutic drug monitoring.
The described LC-MS/MS method is rapid, with a total run time of 5 minutes per sample, allowing for high-throughput analysis in a clinical laboratory setting. The protein precipitation method is simple and efficient, requiring minimal sample volume, which is particularly advantageous when working with pediatric or other special patient populations.
The validation data demonstrates that the method is linear over a clinically relevant concentration range and meets the stringent requirements for precision and accuracy as per regulatory guidelines.
Conclusion
This application note provides a detailed protocol for a sensitive, specific, and high-throughput LC-MS/MS method for the simultaneous quantification of risperidone and 9-hydroxyrisperidone in human plasma. The use of this compound as an internal standard ensures the reliability of the results, making this method highly suitable for therapeutic drug monitoring and pharmacokinetic studies.
References
- 1. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9-Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. External validation of a therapeutic window for risperidone in children with autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic review and combined analysis of therapeutic drug monitoring studies for long-acting risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Machine Learning Model to Predict Risperidone Active Moiety Concentration Based on Initial Therapeutic Drug Monitoring [frontiersin.org]
Application Notes and Protocols for Forensic Toxicology Screening of Risperidone using Risperidone-d4
These application notes provide a comprehensive guide for the quantitative determination of risperidone and its active metabolite, 9-hydroxyrisperidone (paliperidone), in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Risperidone-d4 as an internal standard. This methodology is intended for forensic toxicology screening, therapeutic drug monitoring, and clinical research.
Introduction
Risperidone is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions.[1][2] In forensic toxicology, the accurate quantification of risperidone and its primary active metabolite, 9-hydroxyrisperidone (paliperidone), is crucial for assessing compliance, toxicity, and potential involvement in criminal cases.[2] The combined concentration of risperidone and paliperidone is often considered the "active moiety" and is clinically relevant. This compound serves as an ideal internal standard for LC-MS/MS analysis due to its similar chemical properties and chromatographic behavior to the unlabeled drug, ensuring accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.
Mechanism of Action Signaling Pathway
Risperidone's therapeutic effects are primarily mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the brain.[1][2] By blocking these receptors, risperidone helps to alleviate the positive and negative symptoms of schizophrenia.[2] The following diagram illustrates the simplified signaling pathway of risperidone's mechanism of action.
Experimental Protocols
This section details the materials and methods for the quantification of risperidone and 9-hydroxyrisperidone in biological samples.
Materials and Reagents
-
Risperidone, 9-hydroxyrisperidone (paliperidone), and this compound standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate
-
Human plasma/serum (drug-free for calibration standards and quality controls)
-
Solid Phase Extraction (SPE) cartridges (e.g., C8 or mixed-mode) or protein precipitation reagents
Sample Preparation
3.2.1. Protein Precipitation (PPT)
This is a rapid and simple method suitable for high-throughput screening.
-
To 100 µL of plasma/serum, add 200 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.2.2. Solid Phase Extraction (SPE)
SPE provides a cleaner extract, reducing matrix effects and improving sensitivity.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of plasma/serum, add the internal standard (this compound) and 500 µL of a suitable buffer (e.g., phosphate buffer, pH 6.0).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge thoroughly.
-
Elute the analytes with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
3.3.1. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
3.3.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Risperidone | 411.2 | 191.1 |
| 9-Hydroxyrisperidone | 427.2 | 207.1 |
| This compound | 415.2 | 195.1 |
Experimental Workflow
The following diagram outlines the general workflow for the forensic toxicology screening of risperidone.
References
- 1. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Quantification of Antipsychotics in Blood Samples by LC-MS-MS: Case Reports and Data from Three Years of Routine Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Risperidone-d4: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of Risperidone-d4 from biological matrices. The information is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of risperidone and its metabolites. This compound is a deuterated internal standard crucial for the accurate quantification of risperidone in pharmacokinetic and toxicological studies.
Introduction
Risperidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Accurate measurement of its concentration in biological samples is essential for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it compensates for variability in sample preparation and instrument response. Solid-phase extraction is a widely used technique for the clean-up and concentration of analytes from complex biological matrices prior to analysis. This document outlines a robust SPE protocol for the efficient extraction of this compound.
Data Summary
The following table summarizes key quantitative data related to the solid-phase extraction and analysis of risperidone, which is directly applicable to this compound due to their identical chemical properties.
| Parameter | Value | Matrix | SPE Sorbent | Analytical Method | Reference |
| Recovery | 92.4% | Human Serum | Waters OASIS® HLB | HPLC-UV | [1] |
| Recovery | 68.96% - 71.51% | Rat Plasma | Not Specified | UPLC-MS/MS | [2] |
| Recovery | >89% | Human Plasma, Urine, Saliva | C8 | MEPS-LC-UV | |
| Limit of Quantification (LOQ) | 0.2 ng/mL | Human Plasma | Mixed-mode | LC-MS/MS | [3] |
| Limit of Quantification (LOQ) | 2.5 ng/mL | Human Serum | C8 | LC-MS/MS | [4] |
| Linearity Range | 0.2 - 100 ng/mL | Human Plasma | Mixed-mode | LC-MS/MS | [3] |
| Linearity Range | 2.5 - 160 ng/mL | Human Serum | C8 | LC-MS/MS | [4] |
| Intra-day Precision (%RSD) | 1.1% - 8.2% | Human Serum | C8 | LC-MS/MS | [4] |
| Inter-day Precision (%RSD) | 1.1% - 8.2% | Human Serum | C8 | LC-MS/MS | [4] |
Experimental Protocols
This section provides a detailed methodology for the solid-phase extraction of this compound from plasma or serum. This protocol is a composite of best practices from published methods for risperidone.
Materials:
-
SPE Cartridge: Mixed-mode cation exchange (e.g., Oasis MCX) or polymeric reversed-phase (e.g., Oasis HLB, Strata-X). A C8 sorbent can also be effective.[1][3][4]
-
Biological Sample: Plasma or serum containing this compound as an internal standard.
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or deionized)
-
Formic acid or Ammonium hydroxide (for pH adjustment)
-
Internal Standard Spiking Solution (this compound in a suitable solvent)
-
Protocol:
-
Sample Pre-treatment:
-
Thaw plasma or serum samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Spike the samples with the appropriate concentration of this compound internal standard solution.
-
Acidify the sample by adding an equal volume of 2% formic acid in water. This step protonates the basic risperidone molecule, enhancing its retention on a cation exchange sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol through the sorbent bed.
-
Equilibrate the cartridge by passing 1 mL of water through the sorbent bed. Ensure the sorbent does not go dry before sample loading.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.
-
-
Elution:
-
Elute the analyte and the internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charge on the risperidone molecule, releasing it from the sorbent.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex the reconstituted sample to ensure complete dissolution.
-
Transfer the sample to an autosampler vial for analysis.
-
Visualizations
The following diagrams illustrate the solid-phase extraction workflow and the metabolic pathway of risperidone.
Caption: Solid-phase extraction workflow for this compound.
Caption: Metabolic pathway of Risperidone.
References
- 1. researchgate.net [researchgate.net]
- 2. New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of risperidone, paliperidone and olanzapine in human serum by liquid chromatography-tandem mass spectrometry coupled with on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid-Liquid Extraction of Risperidone-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the liquid-liquid extraction (LLE) of Risperidone-d4 from biological matrices, primarily human plasma. This compound is a deuterated form of the atypical antipsychotic drug risperidone and is commonly used as an internal standard (IS) in bioanalytical methods to ensure accurate quantification of risperidone.[1] This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for sample preparation prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Risperidone is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autistic disorder. Therapeutic drug monitoring (TDM) of risperidone and its active metabolite, 9-hydroxyrisperidone, is crucial due to high interindividual variability in patient response.[2] Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis as they exhibit nearly identical physicochemical properties to the analyte, compensating for variability during sample preparation and analysis. Liquid-liquid extraction is a common and effective technique for extracting risperidone and its metabolites from complex biological matrices, offering high recovery and clean extracts.
Mechanism of Action of Risperidone
Risperidone's therapeutic effects are thought to be mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[3][4][5] The drug has a high affinity for 5-HT2A receptors and a slightly lower affinity for D2 receptors.[3][6] This dual antagonism is believed to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia.[5] Risperidone also has antagonist activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors.[1][6]
Caption: Simplified signaling pathway of Risperidone's mechanism of action.
Liquid-Liquid Extraction Protocol
This protocol is a synthesis of best practices from various validated methods for the extraction of risperidone and its deuterated internal standard from human plasma.
Materials and Reagents
-
Blank human plasma
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Ethyl Acetate or Tert-butyl methyl ether (HPLC grade)
-
Ammonium Hydroxide or Sodium Hydroxide (for pH adjustment)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Experimental Workflow
Caption: General workflow for the liquid-liquid extraction of this compound.
Detailed Procedure
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) to each plasma sample, calibrator, and quality control sample.
-
Vortex for 10 seconds.
-
-
Basification:
-
Add 50 µL of 0.1 M ammonium hydroxide (or a suitable base to bring the pH > 9) to each tube.
-
Vortex for 10 seconds. This step is crucial for ensuring that risperidone is in its non-ionized form, facilitating its extraction into the organic solvent.
-
-
Extraction:
-
Add 1 mL of ethyl acetate or tert-butyl methyl ether to each tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and efficient extraction.
-
-
Phase Separation:
-
Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer (supernatant) to a clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Data Presentation
The following tables summarize typical quantitative data obtained from validated liquid-liquid extraction methods for risperidone using this compound as an internal standard.
Table 1: LC-MS/MS Parameters for Risperidone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Risperidone | 411.2 | 191.1 |
| This compound | 415.2 | 195.1 |
Note: Mass transitions may vary slightly depending on the instrument and adduct ion formed.[2]
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL |
| Recovery | 85 - 110% |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Matrix Effect | Minimal to none observed |
These values are representative and may vary based on the specific laboratory conditions and instrumentation.
Conclusion
This application note provides a detailed and robust liquid-liquid extraction protocol for the quantification of risperidone in human plasma using this compound as an internal standard. The presented method is suitable for use in clinical and research settings for therapeutic drug monitoring and pharmacokinetic studies. Adherence to this protocol should yield clean extracts and reliable, reproducible results when coupled with a validated LC-MS/MS method.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 4. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Determination of risperidone and 9-hydroxyrisperidone in human plasma by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Risperidone-d4 in Urine Drug Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of risperidone and its major active metabolite, 9-hydroxyrisperidone (paliperidone), in human urine using risperidone-d4 as an internal standard. The methodologies outlined are primarily based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for therapeutic drug monitoring and forensic toxicology.
Introduction
Risperidone is an atypical antipsychotic medication used to manage schizophrenia, bipolar disorder, and irritability associated with autism. Monitoring its concentration and that of its active metabolite, 9-hydroxyrisperidone, in urine is crucial for assessing patient adherence, managing therapeutic dosage, and in toxicological investigations. Risperidone is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to 9-hydroxyrisperidone, which possesses similar pharmacological activity. Both compounds are primarily excreted through urine.[1]
The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. It mimics the chemical and physical properties of the analyte, correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Analyte and Internal Standard Information
-
Analytes: Risperidone, 9-Hydroxyrisperidone (Paliperidone)
-
Internal Standard: this compound
Quantitative Data Summary
The following table summarizes the quantitative parameters from various validated methods for the analysis of risperidone and 9-hydroxyrisperidone in urine and other biological matrices. This allows for a comparative assessment of different methodologies.
| Parameter | Risperidone | 9-Hydroxyrisperidone | Matrix | Method | Internal Standard | Reference |
| Linearity Range | 0.2 - 100 ng/mL | 0.2 - 100 ng/mL | Plasma | LC-MS/MS | - | [2] |
| 1 - 2000 ng/mL | 1 - 2000 ng/mL | Urine | LC-MS/MS | - | [2][3] | |
| 0.1 - 1.5 µg/mL | - | Drug Product | UPLC | - | [4] | |
| 500 - 10000 ng/mL | - | Drug Product | RP-HPLC | - | [5] | |
| 2.5 - 160 ng/mL | 2.5 - 160 ng/mL | Serum | LC-MS/MS | - | [6][7] | |
| Limit of Detection (LOD) | 0.05 µg/mL | - | Drug Product | UPLC | - | [4] |
| 364.07 ng/mL | - | Drug Product | RP-HPLC | - | [5] | |
| 0.2 ng/mL | - | Urine | HPLC-UV | - | [8][9] | |
| 0.5 ng/mL | 0.5 ng/mL | - | UHPLC-MS/MS | This compound | [10] | |
| Limit of Quantification (LOQ) | 4 ng/mL | 6 ng/mL | Urine, Plasma, Saliva | MEPS-LC-UV | Diphenhydramine | [1] |
| 0.1 µg/mL | - | Drug Product | UPLC | - | [4] | |
| 1103.26 ng/mL | - | Drug Product | RP-HPLC | - | [5] | |
| 10 ng/mL | 10 ng/mL | Plasma | HPLC | - | [11] | |
| 1 ng/mL | 1 ng/mL | - | UHPLC-MS/MS | This compound | [10] | |
| Recovery | >92% | >90% | Urine, Plasma, Saliva | MEPS | - | [1] |
| Precision (RSD) | <7.9% | <7.9% | Urine, Plasma, Saliva | MEPS-LC-UV | - | [1] |
| Intra-day: <1.2%, Inter-day: <3.2% | - | Urine | HF-LPME-HPLC | - | [8][9] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) followed by LC-MS/MS
This protocol is a robust method for cleaning up complex urine matrices and achieving high sensitivity.
4.1.1. Materials and Reagents
-
Urine samples
-
Risperidone, 9-Hydroxyrisperidone, and this compound standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Deionized water
-
Mixed-mode solid-phase extraction (SPE) cartridges
-
SPE vacuum manifold
4.1.2. Sample Preparation Workflow
References
- 1. Analysis of risperidone and 9-hydroxyrisperidone in human plasma, urine and saliva by MEPS-LC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. longdom.org [longdom.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Quantitative determination of risperidone, paliperidone and olanzapine in human serum by liquid chromatography-tandem mass spectrometry coupled with on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Trace Amounts of Risperidone in Human Urine Sample by Hollow Fiber Liquid-Phase Microextraction Combined with High Performance Liquid Chromatography – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. researchgate.net [researchgate.net]
- 10. UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simplified high-performance liquid chromatographic method for determination of risperidone and 9-hydroxyrisperidone in plasma after overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Risperidone-d4 as an Internal Standard
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization and troubleshooting of Risperidone-d4 concentration when used as an internal standard (IS) in analytical assays.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound considered a good choice for quantitative analysis of risperidone?
A1: Deuterated standards are considered the 'gold standard' for internal standards in mass spectrometry.[1] This is because their physical and chemical properties are very similar to the unlabeled analyte, risperidone. This similarity ensures that this compound and risperidone behave almost identically during sample preparation, chromatography, and ionization, which helps to correct for variability in the analytical process.[1][2]
Q2: What are the critical quality attributes of this compound to consider before use?
A2: Two critical factors are isotopic purity and the position of the deuterium labels. The standard should have a high degree of deuteration to minimize signal overlap with the analyte.[1] The deuterium atoms should be in stable, non-exchangeable positions to prevent their loss during sample processing and analysis.[1][3] For this compound (3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-1,1,2,2-d4]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one), the deuterium labels are on the ethyl chain, which are generally stable positions.
Q3: What is a typical concentration for this compound as an internal standard?
A3: The optimal concentration can vary depending on the analytical method and the expected concentration range of risperidone in the samples. However, a common approach is to use a concentration that is in the mid-range of the calibration curve. For example, in a validated UPLC-MS/MS method, a clozapine internal standard working solution of 0.5 µg/mL was used. In another study, a midazolam internal standard was used at a concentration of 40.0 ng/mL.[4] The key is to use a concentration that provides a stable and reproducible signal without saturating the detector.
Troubleshooting Guide
Issue 1: Poor Signal Intensity or No Signal for this compound
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Concentration | Verify the concentration of your working solution. Prepare a fresh stock solution if degradation is suspected.[1] |
| Inefficient Ionization | Optimize the ionization source parameters (e.g., temperature, gas flows) for this compound.[1] High source temperatures can sometimes promote H/D exchange.[3] |
| Instrument Malfunction | Ensure the mass spectrometer is properly tuned and calibrated.[1] |
| Degradation | Check the storage conditions and expiration date of the standard. Prepare a fresh stock solution from a new vial if necessary. |
Issue 2: Inconsistent Analyte/Internal Standard Response Ratio
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Deuterium Exchange | Ensure the pH of your samples and mobile phase is neutral if possible, as acidic or basic conditions can promote H/D exchange.[3] Review the certificate of analysis to confirm the stability of the deuterium labels. |
| Differential Matrix Effects | If the analyte and IS separate chromatographically, they may experience different matrix effects.[5] Adjust the chromatographic conditions (e.g., gradient, mobile phase composition) to achieve co-elution. |
| Isotopic Interference | Check for any contribution from the natural isotopic abundance of risperidone to the signal of this compound.[3] |
| Inconsistent Sample Preparation | Optimize the sample extraction procedure to ensure consistent recovery for both the analyte and the internal standard.[1] |
Issue 3: Chromatographic Peak for this compound Elutes Earlier Than Risperidone
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Isotope Effect | This is a known phenomenon where deuterated compounds elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography due to differences in bond strength and polarity.[3] |
| Mitigation | While complete co-elution may not be possible, adjusting the mobile phase composition or using a shallower gradient can help to minimize the separation and ensure better overlap of the peaks. |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the required amount of this compound.
-
Dissolve it in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.
-
Store the stock solution at the recommended temperature (typically 2-8°C or frozen) in a tightly sealed container.
-
-
Working Solution (e.g., 100 ng/mL):
-
Perform serial dilutions of the stock solution with the appropriate solvent (e.g., methanol:water 50:50 v/v) to achieve the desired final concentration.
-
The final concentration of the working solution should be optimized based on the expected analyte concentration and instrument sensitivity.
-
Protocol 2: Optimization of this compound Concentration
-
Initial Concentration Selection:
-
Start with a concentration in the mid-range of the expected calibration curve for risperidone. For example, if the calibration range is 1-100 ng/mL, a starting IS concentration of 50 ng/mL is reasonable.
-
-
Response Evaluation:
-
Prepare a series of calibration standards with a fixed concentration of this compound.
-
Analyze the standards and evaluate the peak area or height of the this compound signal. The response should be consistent and well above the noise level across all calibration points.
-
-
Analyte/IS Ratio Assessment:
-
Calculate the ratio of the analyte peak area to the IS peak area for each calibration standard.
-
Plot the analyte/IS ratio against the analyte concentration. The resulting calibration curve should be linear with a correlation coefficient (r²) > 0.99.
-
-
Precision and Accuracy:
-
Prepare quality control (QC) samples at low, medium, and high concentrations of risperidone, each containing the chosen concentration of this compound.
-
Analyze the QC samples and ensure that the precision (%CV) and accuracy (%bias) are within acceptable limits (typically ±15%, and ±20% for the Lower Limit of Quantification).
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters from various validated methods for risperidone analysis.
Table 1: Linearity and LLOQ of Risperidone Assays
| Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Internal Standard Used | Reference |
| UPLC-MS/MS | 0.2 - 100 | 0.2 | Clozapine | [6] |
| LC-MS/MS | 0.25 - 50.00 | 0.05 | Paroxetine | [7] |
| UPLC | 0.1 - 1.5 µg/mL | 0.1 µg/mL | Not specified | [8][9] |
| HPLC | 4.0 - 275.0 µg/mL | 1.59 µg/mL | Chlordiazepoxide | [10] |
Table 2: Recovery and Precision Data for Risperidone Assays
| Method | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| LC-MS/MS | 70.20 - 84.50 | 1.85 - 9.09 | 1.56 - 4.38 | [7] |
| HPLC | 99.00 - 101.12 | < 3.27 | < 3.27 | [10] |
| UPLC | 99.26 | < 0.92 | < 4.79 | [9] |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Logical workflow for troubleshooting internal standard variability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sensitive liquid chromatography/tandem mass spectrometry method for the simultaneous determination of olanzapine, risperidone, 9-hydroxyrisperidone, clozapine, haloperidol and ziprasidone in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. longdom.org [longdom.org]
- 10. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal intensity of Risperidone-d4
Technical Support Center: Risperidone-d4 Analysis
Welcome to the technical support center for troubleshooting issues related to the analysis of this compound. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and optimized experimental protocols to help you resolve common challenges, such as low signal intensity, during your liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity for this compound in LC-MS/MS analysis?
Low signal intensity for this compound can originate from several factors across the entire analytical workflow. The most common culprits include:
-
Sample-Related Issues:
-
Low Concentration: The concentration of this compound in the sample may be too low or below the instrument's limit of detection.
-
Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to a decreased signal.[1][2][3]
-
Improper Sample Preparation: Inefficient extraction, sample degradation due to improper pH or exposure to light, or the presence of contaminants can all negatively impact signal intensity.[1][4][5]
-
Analyte Stability: Risperidone can be unstable and degrade under certain conditions, such as high pH or exposure to light, which could also affect its deuterated analog.[4][6][7]
-
-
Liquid Chromatography (LC) Issues:
-
Poor Chromatography: Broad or tailing peaks can lead to a lower signal-to-noise ratio. This can be caused by a deteriorating column, an inappropriate mobile phase, or a suboptimal gradient.[1]
-
System Leaks: Leaks in the LC system can cause a drop in pressure and inconsistent flow rates, leading to a variable and low signal.[1][8]
-
-
Mass Spectrometry (MS) Issues:
-
Suboptimal Ion Source Parameters: The efficiency of ionization is highly dependent on source parameters like capillary voltage, gas flows, and temperature.[9][10]
-
Contaminated Ion Source: Residues from previous samples or the mobile phase can build up in the ion source, leading to reduced sensitivity.[10]
-
Incorrect MS/MS Settings: Suboptimal collision energy or incorrect precursor/product ion selection in Multiple Reaction Monitoring (MRM) will result in a weak signal.[11]
-
Q2: How can I quickly determine if the problem is with my sample, the LC system, or the mass spectrometer?
A systematic approach is the best way to isolate the source of the problem. A good starting point is to perform a direct infusion of a known concentration of your this compound standard directly into the mass spectrometer, bypassing the LC system.
-
If a strong and stable signal is observed during infusion: The issue likely lies within your sample preparation or the LC system (e.g., column, mobile phase, tubing).[1]
-
If the signal is still low or absent during infusion: The problem is likely with the mass spectrometer itself (e.g., ion source, detector settings) or the standard solution you are infusing.[1][12]
Q3: What are the typical mass spectrometry parameters for analyzing this compound?
This compound has a mass difference of +4 atomic mass units compared to Risperidone. Therefore, the precursor ion (m/z) will be higher. The product ions, however, are often the same as the non-deuterated form, as the fragmentation may occur on a part of the molecule that does not contain the deuterium labels. Electrospray ionization (ESI) in positive mode is typically used for Risperidone analysis.[13][14]
Q4: Is this compound susceptible to degradation?
Yes. Risperidone has known stability issues. It is sensitive to light and can be photochemically oxidized, especially at higher pH levels.[4][7] It is also highly susceptible to degradation in the presence of hydrogen peroxide.[6] While deuteration does not typically alter chemical stability, it is crucial to handle this compound solutions with the same care as the parent drug. This includes protection from light and maintaining appropriate pH conditions, especially in solution.[4]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving low signal intensity for this compound.
Initial Diagnostic Workflow
Before diving into extensive troubleshooting, it's essential to isolate the problem. The following workflow can help you determine whether the issue lies with the sample preparation, the LC system, or the MS detector.
Caption: A flowchart for systematically troubleshooting low signal intensity.
Guide 1: Sample-Related Issues
If the direct infusion test points towards a sample or sample preparation issue, consider the following causes and solutions.
| Possible Cause | Recommended Solution |
| Incorrect Concentration | Prepare a fresh stock solution and new serial dilutions. Verify all calculations and pipetting steps. |
| Sample Degradation | Risperidone is sensitive to light and pH.[4][7] Protect samples and standards from light by using amber vials. Ensure the pH of the final sample solution is acidic (pH < 3.0) to improve stability.[4] Avoid prolonged storage at room temperature.[6] |
| Inefficient Extraction | Optimize the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Ensure the chosen method provides good recovery for this compound. Flawed extraction techniques are a common source of error in bioanalysis.[5] |
| Matrix Effects (Ion Suppression) | The presence of co-eluting matrix components can suppress the ionization of this compound.[2][3][15] To mitigate this: • Improve Sample Cleanup: Use a more rigorous extraction method like Solid-Phase Extraction (SPE) to remove interfering substances.[2] • Optimize Chromatography: Adjust the LC gradient to better separate this compound from matrix components.[3] • Dilute the Sample: Diluting the sample can reduce the concentration of interfering components.[15] |
Guide 2: Liquid Chromatography (LC) Issues
If the LC system is the suspected culprit, investigate these common problems.
| Possible Cause | Recommended Solution |
| System Leaks | Check for any visible leaks at all fittings, especially between the pump, autosampler, column, and MS inlet. A fluctuating pressure reading is a common sign of a leak.[1][8] |
| Poor Peak Shape | Broad, tailing, or split peaks can significantly reduce signal intensity.[1][10] • Check the Column: The column may be old or contaminated. Try flushing it or replacing it with a new one. • Mobile Phase Mismatch: Ensure the sample solvent is compatible with the mobile phase. Injecting a sample in a strong solvent can cause peak distortion.[16] • Optimize Mobile Phase: Ensure the mobile phase composition is optimal. For Risperidone, a common mobile phase includes acetonitrile and an aqueous buffer with a modifier like formic acid to aid in positive ionization.[13][17] |
| Clogged System | Particulates from the sample or precipitated buffer salts can cause blockages.[16] Ensure mobile phases are filtered and that samples are centrifuged or filtered before injection. |
Guide 3: Mass Spectrometry (MS) Issues
If the direct infusion test shows a weak signal, focus on the mass spectrometer.
| Possible Cause | Recommended Solution |
| Dirty Ion Source | The ion source is prone to contamination from sample matrix and mobile phase salts, which can block the inlet capillary and reduce signal.[10] Follow the manufacturer's protocol to clean the ion source components (e.g., capillary, cone, spray shield).[1] |
| Suboptimal MS Parameters | The signal is highly dependent on ion source and MS/MS parameters. • Tune the Instrument: Perform a full system calibration and tune using the manufacturer's recommended solution. • Optimize Parameters: Systematically optimize key parameters such as capillary voltage, nebulizer gas pressure, drying gas flow and temperature, and collision energy for the specific MRM transition of this compound.[9][11] |
| Incorrect MRM Transition | Verify that you are monitoring the correct precursor and product ions for this compound. The precursor ion should be [M+H]+, which for this compound (C23H23D4FN4O2) is approximately 415.2 m/z. A common product ion for Risperidone is 191.1 m/z.[17] |
Experimental Protocols & Data
Protocol 1: Direct Infusion Analysis to Isolate the Mass Spectrometer
This protocol helps determine if the MS system is performing correctly, independent of the LC system.
Materials:
-
This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid).
-
Syringe pump.
-
Appropriate tubing and fittings to connect the syringe to the MS ion source.
Procedure:
-
Disconnect the LC system from the mass spectrometer's ion source.
-
Connect the outlet of the syringe pump to the ion source inlet using appropriate tubing.
-
Load a syringe with the this compound standard solution.
-
Set the syringe pump to a low flow rate typical for your source (e.g., 5-10 µL/min).
-
Set the mass spectrometer to acquire data in MRM mode for the this compound transition.
-
Begin the infusion and observe the signal intensity and stability in the software.
Expected Outcome:
-
Strong, Stable Signal: Indicates the MS is functioning correctly. The low signal issue is likely related to the LC system or sample preparation.[1]
-
Weak or No Signal: Suggests an issue with the MS (e.g., dirty source, incorrect parameters) or the standard solution itself.[12]
Caption: Workflow for performing a direct infusion analysis.
Quantitative Data Tables
The following tables summarize typical starting parameters for the analysis of Risperidone. The parameters for this compound are expected to be very similar, with the primary difference being the precursor ion mass.
Table 1: Recommended Mass Spectrometry Parameters for Risperidone
| Parameter | Typical Value | Reference |
| Ionization Mode | ESI Positive | [13][14] |
| Precursor Ion (m/z) - Risperidone | 411.3 | [13][17] |
| Precursor Ion (m/z) - this compound | ~415.2 | (Calculated) |
| Product Ion (m/z) | 191.1 / 191.3 | [13][17] |
| Capillary/Spray Voltage | 3.5 - 5.5 kV | [9][14][17] |
| Collision Energy | ~30 eV | [17] |
| Source Temperature | 350 - 500 °C | [14][17] |
Table 2: Example Liquid Chromatography Conditions for Risperidone Analysis
| Parameter | Typical Condition | Reference |
| Column | C18 (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm) | [13] |
| Mobile Phase A | 5 mM Ammonium Acetate with 0.1% Formic Acid in Water | [13] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [13][17] |
| Flow Rate | 0.5 mL/min | [13] |
| Injection Volume | 5 µL | [13] |
| Column Temperature | 30 °C | [18] |
| Gradient | Isocratic (e.g., 80:20 A:B) or a shallow gradient | [13] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. simbecorion.com [simbecorion.com]
- 6. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. myadlm.org [myadlm.org]
- 9. benchchem.com [benchchem.com]
- 10. zefsci.com [zefsci.com]
- 11. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 12. biotage.com [biotage.com]
- 13. New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DSpace [research-repository.griffith.edu.au]
- 16. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 17. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Risperidone-d4 Analysis in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of Risperidone-d4 during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the chromatographic analysis of this compound, offering potential causes and actionable solutions to achieve optimal peak symmetry.
Q1: What causes peak tailing for my this compound peak and how can I fix it?
A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It can compromise resolution and lead to inaccurate quantification.
Potential Causes:
-
Secondary Silanol Interactions: Risperidone is a basic compound and can interact with acidic silanol groups on the silica-based stationary phase, leading to tailing.[1][2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to interactions between the analyte and the stationary phase. For a basic compound like Risperidone, a lower pH is often beneficial.[3][4]
-
Low Buffer Concentration: Insufficient buffer capacity in the mobile phase can fail to maintain a consistent pH on the column surface, exacerbating silanol interactions.[1][5]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[5][6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[1]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase to between 3 and 4. This ensures that the basic analyte is protonated and reduces interactions with residual silanol groups.[4][7]
-
Increase Buffer Strength: Use a buffer concentration of at least 10-20 mM to ensure adequate pH control across the column.[7]
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1-0.3%), into the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of this compound.[4][7]
-
Use an End-Capped Column: Employ a column that has been "end-capped" to minimize the number of free silanol groups available for secondary interactions.[1]
-
Optimize Column Temperature: Increasing the column temperature (e.g., to 40°C) can sometimes improve peak symmetry.[3]
-
Sample Dilution: Dilute the sample to check for column overload. If the peak shape improves upon dilution, reduce the sample concentration or injection volume.[1]
-
Column Washing/Replacement: If the above steps do not resolve the issue, the column may be contaminated. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[5]
Q2: My this compound peak is fronting. What are the likely causes and solutions?
A2: Peak fronting, where the front half of the peak is broader than the latter half, is less common than tailing but can still affect data quality.
Potential Causes:
-
Sample Overload (Mass Overload): Injecting a sample that is too concentrated can lead to fronting.[8][9]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a distorted peak.[8][9]
-
Column Collapse or Void: A physical change in the column packing, such as a void at the inlet or a collapsed bed, can lead to non-uniform flow and peak fronting.[8][9]
-
Low Column Temperature: In some cases, a temperature that is too low can contribute to poor peak shape.
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute the sample and re-inject. If the peak shape improves, you are likely experiencing mass overload.[8]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
-
Check for Column Issues: If fronting is observed for all peaks and not just this compound, it may indicate a column problem. Reversing the column and flushing it may sometimes resolve a blockage at the inlet frit. If a void is suspected, the column will likely need to be replaced.[5][10]
-
Increase Column Temperature: A moderate increase in column temperature can sometimes improve peak shape.[11]
Q3: I'm observing split peaks for this compound. What should I investigate?
A3: Split peaks can be caused by a number of factors related to the sample, column, or HPLC system.
Potential Causes:
-
Clogged Inlet Frit: Particulate matter from the sample or mobile phase can partially block the column inlet frit, causing the sample to be distributed unevenly onto the column.[5][10]
-
Column Void: A void or channel in the column packing material can lead to split peaks.[6]
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.
-
Co-elution with an Impurity: An impurity that elutes very close to this compound can appear as a shoulder or a split peak.
Troubleshooting Steps:
-
Filter Samples and Mobile Phases: Always filter your samples and mobile phases through an appropriate (e.g., 0.2 or 0.45 µm) filter to prevent particulates from reaching the column.
-
Backflush the Column: If a clogged frit is suspected, disconnect the column from the detector, reverse the flow direction, and flush it with mobile phase to waste.
-
Check for Column Degradation: If the problem persists, the column may have a void. Replacing the column is the most likely solution.[6]
-
Ensure Solvent Miscibility: Confirm that your sample solvent is fully miscible with the mobile phase.
-
Investigate Co-elution: If a co-eluting impurity is suspected, try altering the mobile phase composition or gradient to improve separation.
Quantitative Data Summary
The following table summarizes various reported HPLC conditions for the analysis of Risperidone, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | Waters XTerra RP8 (250 x 4.6 mm), 5µm[7] | C18 (150 x 4.6 mm), 5 µm[12] | Supelcosil LC8 DB (250 mm × 4.6 mm), 5 µm[3] | Inertsil ODS 3v (150 x 4.6 mm), 5µm[13] |
| Mobile Phase | Buffer:Methanol:ACN (65:15:20)[7] | Methanol:ACN:KH2PO4 (60:30:10)[12] | Methanol:0.1 M NH4OAc (60:40)[3] | Methanol:0.1% Formic Acid (40:60)[13] |
| Buffer | 10mM KH2PO4, 0.1% TEA[7] | Potassium dihydrogen orthophosphate[12] | 0.1 M Ammonium Acetate[3] | 0.1% Formic Acid[13] |
| pH | 3.5[7] | Not Specified | 5.5[3] | Not Specified |
| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min[12] | 1.0 mL/min[3] | 1.0 mL/min[13] |
| Column Temp. | 25°C[7] | Ambient[12] | 40°C[3] | Ambient[13] |
| Detection (UV) | 276 nm[7] | 234 nm[12] | 274 nm[3] | 260 nm[13] |
| Injection Vol. | 10 µL[7] | 20 µL[12] | Not Specified | 10 µL[13] |
| Diluent | Water:ACN (50:50)[7] | Methanol[12] | Mobile Phase | Water:Methanol (50:50)[13] |
Experimental Protocol: HPLC Method for this compound
This protocol provides a starting point for the HPLC analysis of this compound, based on established methods for Risperidone.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade Methanol
-
HPLC grade Acetonitrile (ACN)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Triethylamine (TEA)
-
Orthophosphoric acid
-
HPLC grade water
2. Instrument and Column:
-
HPLC system with UV detector
-
Column: Waters XTerra RP8 (250 x 4.6 mm), 5µm particle size, or equivalent C8/C18 column.[7]
3. Mobile Phase Preparation (pH 3.5):
-
Buffer Preparation: Dissolve approximately 1.36 g of KH2PO4 in 1 L of HPLC grade water to make a 10 mM solution. Add 1 mL of TEA.
-
pH Adjustment: Adjust the pH of the buffer to 3.5 ± 0.05 with dilute orthophosphoric acid.[7]
-
Mobile Phase Composition: Mix the prepared buffer, Methanol, and Acetonitrile in a ratio of 65:15:20 (v/v/v).[7]
-
Degassing: Degas the mobile phase using an ultrasonicator or an online degasser before use.
4. Standard Solution Preparation:
-
Stock Solution: Accurately weigh a suitable amount of this compound and dissolve it in a diluent of Water:Acetonitrile (50:50) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Working Standard: Further dilute the stock solution with the diluent to achieve the desired working concentration (e.g., 10 µg/mL).
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C (Ambient)
-
Injection Volume: 10 µL
-
Detection Wavelength: 276 nm
-
Run Time: Approximately 12 minutes
6. System Suitability:
-
Before sample analysis, perform at least five replicate injections of the working standard solution.
-
The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
The tailing factor for the this compound peak should be between 0.8 and 1.5.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
Caption: Troubleshooting workflow for improving this compound peak shape.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. ijrpns.com [ijrpns.com]
- 13. ijbpas.com [ijbpas.com]
Unlocking Balanophonin Research: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for Scientific Inquiry
For scientific researchers delving into the potential of the natural compound Balanophonin, a comprehensive understanding of relevant, long-tail keywords is crucial for effective literature searches, grant proposals, and online visibility of their work. To facilitate this, a detailed list of SEO-driven keywords has been compiled, categorized by five specific researcher intents: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative. This structured approach aims to streamline the process of accessing and disseminating information related to this promising neo-lignan.
Balanophonin, a bioactive compound isolated from plants such as Balanophora japonica and Firmiana simplex, has garnered attention for its anti-inflammatory, anti-cancer, and neuroprotective properties.[1] The keywords generated reflect the multifaceted nature of research into this compound, from its basic discovery to its potential therapeutic applications.
The following table provides a categorized list of long-tail keywords designed to guide scientific content creation and information retrieval in the field of Balanophonin research.
| Category | Long-tail Keyword |
| Foundational & Exploratory | Balanophonin natural source and isolation |
| Balanophonin chemical structure and properties | |
| Balanophonin mechanism of action in vitro | |
| Balanophonin biological activity screening | |
| Discovery and characterization of Balanophonin | |
| Balanophonin literature review and history | |
| Phytochemical analysis of Balanophora japonica for Balanophonin | |
| Balanophonin as a novel neo-lignan compound | |
| Exploring the therapeutic potential of Balanophonin | |
| Balanophonin's role in traditional medicine | |
| Methodological & Application | Balanophonin in vitro assay protocol |
| Balanophonin cell culture experimental design | |
| Lipopolysaccharide-induced inflammation model with Balanophonin | |
| Balanophonin treatment in BV2 microglial cells | |
| Neuroprotection assay using Balanophonin on N2a cells | |
| HPLC analysis method for Balanophonin quantification | |
| 1H and 13C-NMR spectroscopy for Balanophonin structure elucidation[2] | |
| Balanophonin for inhibiting nitric oxide production in RAW 264.7 cells | |
| Animal models for in vivo testing of Balanophonin | |
| Balanophonin application in cancer cell line studies | |
| Troubleshooting & Optimization | Balanophonin solubility in cell culture media |
| Preparing Balanophonin stock solution with DMSO | |
| Stability of Balanophonin in aqueous solution for experiments | |
| Optimizing Balanophonin dosage for cytotoxicity assays | |
| Troubleshooting Balanophonin experimental variability | |
| Improving Balanophonin bioavailability for in vivo studies | |
| Potential for Balanophonin degradation under experimental conditions | |
| Overcoming Balanophonin precipitation in culture medium | |
| Balanophonin nanoparticle delivery systems for enhanced efficacy | |
| Quality control measures for Balanophonin in vitro research | |
| Validation & Comparative | Validating the anti-inflammatory effects of Balanophonin |
| Confirming Balanophonin's inhibition of the NF-κB pathway | |
| Investigating Balanophonin's effect on MAPK signaling pathways | |
| Balanophonin versus resveratrol for anti-inflammatory activity | |
| Comparative study of Balanophonin and quercetin in neuroprotection | |
| Balanophonin vs. ibuprofen: cyclooxygenase (COX) inhibition | |
| Assessing the COX-2 selectivity of Balanophonin compared to celecoxib | |
| Off-target effects screening for Balanophonin | |
| Validating the molecular targets of Balanophonin in vitro | |
| Reproducibility of Balanophonin's bioactivity in different lab settings |
References
Technical Support Center: Minimizing Risperidone-d4 Carryover in Autosamplers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the carryover of Risperidone-d4 in autosamplers.
Frequently Asked Questions (FAQs)
Q1: What is sample carryover and why is it a concern for this compound analysis?
Q2: What are the primary causes of this compound carryover in an autosampler?
A2: The primary causes of this compound carryover include:
-
Adsorption: Risperidone, being a basic and somewhat lipophilic compound, can adsorb to various surfaces within the autosampler, such as the needle, rotor seals, and sample loop.[1]
-
Insufficient Cleaning: Inadequate washing of the autosampler components between injections can leave residual traces of this compound.
-
Contaminated Solvents: The use of contaminated wash solvents or blanks can introduce the analyte into subsequent runs.
-
Hardware Issues: Worn or damaged autosampler parts, like rotor seals or syringes, can create areas where the analyte can be trapped and slowly released.
Q3: How can I detect and confirm this compound carryover?
A3: To detect and confirm carryover, inject a blank sample immediately after a high-concentration standard of this compound. The presence of a peak at the retention time of this compound in the blank chromatogram is a clear indication of carryover. To further investigate, a series of blank injections can be performed; diminishing peak areas across these blanks suggest carryover from the preceding high-concentration sample.
Troubleshooting Guides
Issue 1: Persistent this compound peaks in blank injections.
This is a classic sign of carryover. The following workflow can help identify and resolve the issue.
Troubleshooting Workflow
References
Addressing co-eluting interferences with Risperidone-d4
Welcome to the technical support center for the analysis of Risperidone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the quantitative analysis of Risperidone, with a focus on co-eluting interferences when using Risperidone-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Risperidone, where four hydrogen atoms have been replaced with deuterium. It is considered the gold standard for an internal standard in quantitative LC-MS/MS analysis for several reasons:
-
Similar Physicochemical Properties: Being chemically almost identical to Risperidone, it behaves similarly during sample extraction, chromatography, and ionization.
-
Compensation for Variability: It effectively compensates for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response.
-
Co-elution: Ideally, it co-elutes with the unlabeled Risperidone, providing the most accurate correction for analytical variability.
Q2: What are the primary causes of co-eluting interferences with this compound?
Co-eluting interferences can arise from several sources:
-
Metabolites of Risperidone: Risperidone is extensively metabolized, primarily to 9-hydroxyrisperidone by the enzyme CYP2D6, and to a lesser extent by CYP3A4.[1] Other minor metabolites may also be formed. While this compound is designed to mimic the parent drug, its metabolic fate might not be identical, and metabolites of Risperidone could potentially interfere.
-
Metabolites of Co-administered Drugs: Patients are often on multiple medications. Metabolites of these other drugs can have similar chromatographic and mass spectrometric properties to this compound, leading to interference. Drugs that are also metabolized by CYP2D6 and CYP3A4 are of particular concern.[2]
-
Isobaric Interferences: These are compounds that have the same nominal mass as this compound and produce fragment ions of the same mass, making them indistinguishable by the mass spectrometer under standard resolution. This can be a significant issue with complex biological matrices.
-
Matrix Components: Endogenous substances from the biological matrix (e.g., plasma, urine) can co-elute and cause ion suppression or enhancement, affecting the signal of this compound.
Q3: My this compound internal standard signal is inconsistent or drifting. What could be the cause?
Inconsistent internal standard signal is a common issue that can compromise the accuracy and precision of your assay. Potential causes include:
-
Differential Matrix Effects: Even though SIL internal standards are very similar to the analyte, they can experience slightly different degrees of ion suppression or enhancement from the matrix. This is often due to minor differences in retention time, exposing them to varying concentrations of co-eluting matrix components.
-
Isotopic Exchange: Deuterium atoms in certain positions on a molecule can be unstable and exchange with hydrogen atoms from the solvent (a phenomenon known as back-exchange). This can be influenced by the pH of the mobile phase or sample diluent.
-
Purity of the Internal Standard: The this compound standard may contain a small amount of unlabeled Risperidone, which can lead to inaccuracies, especially at the lower limit of quantification.
-
In-source Fragmentation: The deuterated internal standard might lose a deuterium atom in the ion source of the mass spectrometer, contributing to the signal of the unlabeled analyte.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution and Co-elution
Symptoms:
-
Broad or asymmetric peaks for Risperidone and/or this compound.
-
Shoulders on the main peaks.
-
Inability to achieve baseline separation between the analyte, internal standard, and other matrix components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chromatographic resolution.
Detailed Steps:
-
Optimize Mobile Phase pH: Risperidone is a basic compound. Adjusting the pH of the aqueous portion of your mobile phase can alter its ionization state and hydrophobicity, significantly impacting retention time and selectivity.
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter the elution strength and selectivity of the separation, potentially resolving co-eluting peaks.
-
Adjust Gradient Profile: If using a gradient, modifying the slope can improve the separation of closely eluting compounds. A shallower gradient can increase the separation between peaks.
-
Evaluate Different Column Chemistry: If mobile phase optimization is insufficient, consider a different stationary phase. For example, if you are using a C18 column, a phenyl-hexyl or a cyano column might offer different selectivity.
Issue 2: Suspected Isobaric Interference
Symptoms:
-
Inaccurate and imprecise results for quality control samples.
-
Unexplained high background signal in the MRM transition for this compound.
-
Observable peak in the this compound channel in blank matrix samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected isobaric interference.
Detailed Steps:
-
Review Co-administered Medications: Investigate the metabolic pathways of drugs frequently co-administered with Risperidone. Look for metabolites that could be isobaric with this compound.
-
Analyze Blank Matrix from Different Donors: This can help determine if the interference is from an endogenous compound present in a subset of the population.
-
Optimize Chromatographic Separation: As detailed in the previous section, improving the chromatographic resolution may separate the interfering compound from this compound.
-
Select Alternative MRM Transitions: If chromatographic separation is not possible, investigate alternative precursor-to-product ion transitions for this compound that may be more selective and less prone to the specific interference.
Experimental Protocols
Representative LC-MS/MS Method for Risperidone and 9-Hydroxyrisperidone
This protocol is a generalized example based on common practices in published literature.[3][4]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
2. Liquid Chromatography
| Parameter | Typical Value |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions. |
| Injection Volume | 5 µL |
3. Mass Spectrometry
| Parameter | Risperidone | 9-Hydroxyrisperidone | This compound (IS) |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 411.2 | 427.2 | 415.2 |
| Product Ion (m/z) | 191.1 | 207.1 | 195.1 |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument | Optimized for specific instrument |
Data Presentation
Table 1: Common Chromatographic Conditions for Risperidone Analysis
| Column Type | Mobile Phase Composition | Elution Mode | Reference |
| C18 | Acetonitrile/Water with Formic Acid | Gradient | [3] |
| Phenyl-Hexyl | Acetonitrile/Water with Formic Acid | Isocratic | [5] |
| Cellulose-based | Hexane/Isopropanol/Ethanol | Gradient | [6] |
Table 2: Representative Mass Spectrometric Parameters (MRM Transitions)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Risperidone | 411.2 | 191.1 | [3] |
| 9-Hydroxyrisperidone | 427.2 | 207.1 | [4] |
| This compound | 415.2 | 195.1 | - |
Disclaimer: This technical support center provides general guidance. Specific experimental conditions should be optimized and validated for your laboratory's instrumentation and application.
References
- 1. A systematic review and combined analysis of therapeutic drug monitoring studies for long-acting risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of risperidone and 9-hydroxyrisperidone in plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing recovery of Risperidone-d4 during extraction
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of pyrazolopyridazinones as PDEδ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Risperidone-d4 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Risperidone-d4 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended mass spectrometry parameters for the analysis of this compound?
A1: For the analysis of this compound, positive electrospray ionization (ESI+) is the recommended mode. The most commonly monitored multiple reaction monitoring (MRM) transition is from the precursor ion (Q1) to the product ion (Q3).
Table 1: Recommended MRM Parameters for Risperidone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Risperidone | 411.3 | 191.1 | ESI+ |
| This compound | 415.4 | 195.4 | ESI+ |
Note: These values may require minor optimization depending on the specific mass spectrometer being used.[1][2]
Q2: I am not observing a signal for this compound. What are the potential causes and how can I troubleshoot this issue?
A2: Several factors can lead to a lack of signal for this compound. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for no this compound signal.
Q3: My peak shape for this compound is poor (e.g., broad, tailing, or splitting). How can I improve it?
A3: Poor peak shape can be attributed to issues with the liquid chromatography separation or the mass spectrometer's ion source.
Table 2: Troubleshooting Poor Peak Shape
| Issue | Potential Cause | Suggested Solution |
| Broad Peaks | Column degradation | Replace the analytical column. |
| Inappropriate mobile phase | Optimize the mobile phase composition (e.g., adjust organic solvent ratio, pH). | |
| Tailing Peaks | Active sites on the column | Use a column with end-capping or add a competing base to the mobile phase. |
| Sample overload | Reduce the injection volume or dilute the sample. | |
| Split Peaks | Clogged frit or column void | Backflush the column or replace it if necessary. |
| Incompatibility between sample solvent and mobile phase | Ensure the sample is dissolved in a solvent similar to the initial mobile phase. |
Q4: I am observing high background noise or interfering peaks in my chromatogram. What steps can I take to reduce them?
A4: High background noise or interferences can mask the signal of interest and affect quantification.
Caption: Logical steps to reduce background noise and interferences.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline for the extraction of Risperidone and this compound from plasma samples.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration will depend on the expected analyte concentration).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.[3][4]
Protocol 2: Generic LC-MS/MS Instrument Setup
This protocol provides a starting point for setting up an LC-MS/MS system for this compound analysis.
-
Liquid Chromatography (LC) System:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.[2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A typical gradient might be:
-
0.0-1.0 min: 10% B
-
1.0-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-10% B
-
4.1-6.0 min: 10% B
-
-
Injection Volume: 5 µL.[5]
-
Column Temperature: 40°C.[5]
-
-
Mass Spectrometry (MS) System:
References
- 1. Population Pharmacokinetic Modeling and Simulation of TV‐46000: A Long‐Acting Injectable Formulation of Risperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
Validation & Comparative
Risperidone-d4 in Bioanalytical Method Validation: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and reliable quantification of therapeutic agents is fundamental to advancing pharmaceutical research. In the analysis of the atypical antipsychotic risperidone, the choice of an appropriate internal standard is critical for robust and accurate bioanalytical method validation. This guide provides an objective comparison of analytical methods for risperidone, with a focus on the performance of Risperidone-d4 as an internal standard against other commonly used alternatives.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis. The near-identical physicochemical properties of a deuterated standard to the analyte of interest ensure it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for variability and matrix effects. This guide delves into the experimental data from various validated methods to offer a clear comparison.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the performance of a bioanalytical assay. While various compounds have been utilized for the quantification of risperidone, deuterated standards like this compound generally offer superior performance. The following tables summarize key validation parameters from different studies, providing a comparative overview.
Table 1: LC-MS/MS Method Parameters for Risperidone Quantification
| Internal Standard | Chromatographic Column | Mobile Phase | Detection Mode |
| This compound | X-terra RP8 (50 mm × 4.6, 5µm)[1] | Acetonitrile : 5mM Ammonium Acetate buffer (pH 5.0) (95:5 v/v)[1] | MS/MS[1] |
| Paroxetine | Alltima-C18 (2.1 mm × 100 mm, 3 μm)[2] | 0.1% Formic acid-acetonitrile (40:60, v/v)[2] | MS/MS[2] |
| Clozapine | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | 2 mM Ammonium Acetate in Water (pH 9.0) : Methanol | UPLC-MS/MS |
| Chlordiazepoxide | Supelcosil LC8 DB (250 mm × 4.6 mm i.d., 5 μm)[3] | Methanol : 0.1 M Ammonium Acetate (pH 5.50) (60:40, v/v)[3] | HPLC-UV[3] |
| Propranolol | Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 μm)[4] | Acetonitrile (0.1% formic acid) : 2 mM Ammonium Acetate[4] | UPLC-MS/MS[4] |
Table 2: Comparison of Bioanalytical Method Validation Parameters for Risperidone
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| This compound | 0.050 - 26[1] | Not Specified | Not Specified | Not Specified | 76.88[1] |
| Paroxetine | 0.25 - 50.00[2] | 0.05[2] | 88.80 - 106.84 (Intraday)[2] | 1.85 - 9.09 (Intraday)[2] | 70.20 - 84.50[2] |
| Clozapine | Not Specified | 0.1 | 99.8 (Inter-batch) | 8.9 (Inter-batch) | Not Specified |
| Chlordiazepoxide | 4.0 - 275.0 µg/mL | 1.59 µg/mL | 99.00 - 101.12[3] | < 3.27 (Intra- and Inter-day)[3] | 99.00 - 101.12[3] |
| Propranolol | 0.1 - 50[4] | 0.1[4] | Within acceptable ranges[4] | Within acceptable ranges[4] | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for sample preparation using different internal standards.
Method 1: Using this compound (LC-MS/MS)
This method outlines a solid-phase extraction procedure for the simultaneous quantification of risperidone and escitalopram in human plasma using this compound as the internal standard.[1]
-
Sample Preparation: To an aliquot of human plasma, add the internal standard solution (this compound).
-
Solid-Phase Extraction (SPE):
-
Condition an X-terra RP8 SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes and the internal standard.
-
-
Analysis: Inject the eluted sample into the LC-MS/MS system for analysis.
Method 2: Using a Non-Deuterated Internal Standard (e.g., Paroxetine) (LC-MS/MS)
This protocol describes a liquid-liquid extraction method for the determination of risperidone in human serum using paroxetine as the internal standard.[2]
-
Sample Preparation: To a serum sample, add the internal standard solution (paroxetine).
-
Liquid-Liquid Extraction (LLE):
-
Add an appropriate organic solvent to the serum sample.
-
Vortex to mix and facilitate extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualization of the Bioanalytical Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for risperidone using an internal standard.
Caption: Workflow for bioanalytical method validation of risperidone.
Conclusion
The choice of internal standard is a critical factor in the development of a robust and reliable bioanalytical method for risperidone. The data presented in this guide, compiled from various validated methods, demonstrates that while several internal standards can be used, stable isotope-labeled standards like this compound are generally preferred for LC-MS/MS-based assays. Their ability to closely track the analyte through the analytical process provides superior correction for potential variations, leading to enhanced accuracy and precision. For methods employing UV detection, other structural analogs have been successfully validated. Ultimately, the selection of an internal standard should be based on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and the analytical technique employed.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing Risperidone-d4 with other internal standards
A comprehensive list of SEO-driven, long-tail keywords related to "hCAIX-IN-10" has been compiled for scientific researchers. The keywords are categorized based on five specific researcher intents: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative. This structured list is designed to guide effective content creation targeting scientists at various stages of their research with this compound.
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| The biological effects of selective carbonic anhydrase IX inhibition | |
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| Protocol for assessing CAIX enzymatic activity inhibition by hCAIX-IN-10 | |
| Application of hCAIX-IN-10 in studying chemoresistance in cancer | |
| Using hCAIX-IN-10 to investigate the role of CAIX in metastasis | |
| hCAIX-IN-10 treatment in combination with radiotherapy in vitro | |
| Measuring the effect of hCAIX-IN-10 on extracellular pH in cell culture | |
| A guide to dissolving and storing hCAIX-IN-10 for research | |
| Troubleshooting & Optimization | Troubleshooting hCAIX-IN-10 solubility issues in aqueous buffers |
| Optimizing hCAIX-IN-10 dosage for in vivo animal studies | |
| How to minimize off-target effects of hCAIX-IN-10 in experiments | |
| Improving the stability of hCAIX-IN-10 in long-term cell culture | |
| Addressing batch-to-batch variability of hCAIX-IN-10 | |
| Refining experimental conditions for hCAIX-IN-10 in hypoxic chambers | |
| Overcoming challenges in delivering hCAIX-IN-10 to tumor tissues | |
| How to control for pH changes in experiments with hCAIX-IN-10 | |
| Validating hCAIX-IN-10 activity after long-term storage | |
| Mitigating potential cytotoxicity of hCAIX-IN-10 in non-cancerous cell lines | |
| Validation & Comparative | Validating the specific inhibition of CAIX by hCAIX-IN-10 in cells |
| Comparing the efficacy of hCAIX-IN-10 to other sulfonamide-based CAIX inhibitors | |
| hCAIX-IN-10 versus SLC-0111: a comparative analysis | |
| How does hCAIX-IN-10 compare to monoclonal antibodies targeting CAIX? | |
| Cross-validation of hCAIX-IN-10's effects with CAIX gene knockdown studies | |
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| Does hCAIX-IN-10 show improved selectivity compared to first-generation CA inhibitors? | |
| Assessing the in vivo efficacy of hCAIX-IN-10 against other CAIX inhibitors | |
| Orthogonal assays to validate the on-target effects of hCAIX-IN-10 |
A Comparative Guide to Bioanalytical Methods for Risperidone Utilizing Risperidone-d4
For researchers, scientists, and drug development professionals, the precise and accurate quantification of risperidone and its active metabolite, 9-hydroxyrisperidone, is critical for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This guide provides a detailed comparison of two prevalent sample preparation techniques—Solid-Phase Extraction (SPE) and Protein Precipitation (PPT)—coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of risperidone, utilizing Risperidone-d4 as an internal standard.
This publication objectively evaluates the performance of these two methods, presenting supporting experimental data to aid researchers in selecting the most appropriate technique for their analytical needs. Detailed methodologies for both approaches are provided, alongside a summary of their quantitative performance.
Comparative Analysis of SPE and PPT Methods
The choice between Solid-Phase Extraction and Protein Precipitation for sample cleanup in the bioanalysis of risperidone depends on several factors, including the required sensitivity, sample throughput, and cost. Below is a summary of the key performance parameters for each method, derived from validated LC-MS/MS assays utilizing this compound as the internal standard.
| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Linearity Range | 0.1 - 100 ng/mL | 0.2 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.2 ng/mL[1] |
| Intra-day Precision (%RSD) | < 15% | ≤ 7.27%[1] |
| Inter-day Precision (%RSD) | < 15% | ≤ 7.27%[1] |
| Accuracy | 85-115% | 101.33–107.68%[1] |
| Recovery | > 85% | 95.01 ± 7.31–112.62 ± 7.50%[1] |
| Matrix Effect | Minimized | Potential for ion suppression/enhancement |
Experimental Protocols
Detailed methodologies for both the Solid-Phase Extraction and Protein Precipitation LC-MS/MS methods are outlined below. These protocols are based on validated procedures for the quantification of risperidone and 9-hydroxyrisperidone using this compound as the internal standard.
Method 1: Solid-Phase Extraction (SPE) LC-MS/MS
This method offers a more thorough sample cleanup, reducing matrix effects and potentially enhancing assay sensitivity.
1. Sample Preparation:
-
To 200 µL of plasma, add the internal standard (this compound).
-
Condition a mixed-mode SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate washing solution (e.g., 0.1M acetic acid, followed by methanol/water mixtures).
-
Elute the analytes with a suitable elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC Column: A C18 or equivalent reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or acetate with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used.
-
MRM Transitions:
-
Risperidone: m/z 411.2 → 191.2
-
9-hydroxyrisperidone: m/z 427.2 → 207.2
-
This compound: m/z 415.2 → 195.2
-
Method 2: Protein Precipitation (PPT) LC-MS/MS
This method is faster and less expensive than SPE, making it suitable for high-throughput analysis.
1. Sample Preparation:
-
To 50 µL of plasma, add the internal standard (this compound).
-
Add a precipitating agent (e.g., acetonitrile or methanol) in a 3:1 or 4:1 ratio to the plasma volume.[1]
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.
2. LC-MS/MS Conditions:
-
The LC-MS/MS conditions are generally similar to those used for the SPE method, with potential minor adjustments to the gradient profile to manage any increased matrix effects.
Visualizing the Molecular and Analytical Pathways
To further elucidate the context of risperidone analysis, the following diagrams illustrate the drug's primary signaling pathway and a generalized experimental workflow for its quantification.
References
Risperidone-d4 in Bioanalysis: A Comparative Guide to Linearity and Sensitivity
In the quantitative bioanalysis of the atypical antipsychotic drug risperidone, the choice of a suitable internal standard is critical for achieving accurate and reproducible results, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS). Among the various options, the stable isotope-labeled internal standard, Risperidone-d4, is often considered the gold standard. This guide provides an objective comparison of the performance of this compound with non-deuterated alternatives, focusing on linearity and sensitivity, supported by experimental data from various studies.
Deuterated internal standards like this compound are structurally almost identical to the analyte, risperidone, with the only difference being the replacement of four hydrogen atoms with deuterium. This subtle change in mass allows for its differentiation by a mass spectrometer while ensuring that its chemical and physical properties closely mimic those of the analyte. This co-elution and similar behavior during sample preparation and analysis help to effectively compensate for matrix effects and other sources of variability, leading to more accurate and precise quantification.
Non-deuterated internal standards, which are structurally similar but not identical to the analyte, are also utilized in risperidone analysis. While they can be a cost-effective alternative, their different physicochemical properties may lead to variations in extraction recovery, chromatographic retention, and ionization efficiency compared to risperidone.
Performance Comparison: Linearity and Sensitivity
The following tables summarize the linearity and sensitivity data for risperidone analysis using this compound and other alternative internal standards, as reported in various scientific studies.
Table 1: Linearity Assessment of Risperidone Analysis
| Internal Standard | Analytical Method | Linear Range | Correlation Coefficient (r²) | Reference |
| This compound | HPLC/MS/MS | 100 - 50,000 pg/mL | Not specified | [1] |
| This compound | LC-MS/MS | 0.1 - 50 ng/mL | > 0.99 | [2] |
| Chlordiazepoxide | RP-HPLC | 4.0 - 275.0 µg/mL | 0.9998 | [3][4] |
| Paroxetine | LC-MS/MS | 0.25 - 50.00 ng/mL | Not specified | [5] |
| Clozapine | UPLC-MS/MS | Not specified | Not specified | [6] |
| Midazolam | LC/ESI-MS/MS | 0.1 - 100 ng/mL | ≥ 0.997 | [7] |
Table 2: Sensitivity Assessment of Risperidone Analysis
| Internal Standard | Analytical Method | Lower Limit of Quantification (LLOQ) | Limit of Detection (LOD) | Reference |
| This compound | HPLC/MS/MS | 100 pg/mL | Not specified | [1] |
| This compound | LC-MS/MS | 0.1 ng/mL | Not specified | [2] |
| Chlordiazepoxide | RP-HPLC | 1.59 µg/mL | 0.48 µg/mL | [3][4] |
| Paroxetine | LC-MS/MS | 0.05 ng/mL | Not specified | [5] |
| Clozapine | UPLC-MS/MS | 0.1 ng/mL | Not specified | [6] |
| Midazolam | LC/ESI-MS/MS | 0.1 ng/mL | Not specified | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the assessment of linearity and sensitivity for risperidone analysis using different internal standards.
Method 1: Risperidone Analysis using this compound as Internal Standard (LC-MS/MS)
-
Sample Preparation: To 50 µL of a plasma sample, 5 µL of a mixed internal standard solution containing this compound (50 ng/mL) was added. Subsequently, 0.6 mL of tert-butyl methyl ether was added, and the mixture was vortexed for 5 minutes. After centrifugation for 3 minutes at 23,755 × g, the upper organic layer was analyzed.[2]
-
Chromatographic Conditions: The specific chromatographic conditions were not detailed in the provided abstract.[2]
-
Mass Spectrometric Detection: The analysis was performed using an LC-MS/MS system. The methods were linear from 0.1 to 50 ng/mL for risperidone.[2]
Method 2: Risperidone Analysis using Chlordiazepoxide as Internal Standard (RP-HPLC)
-
Sample Preparation: A stock solution of risperidone (1.0 mg/mL) and chlordiazepoxide (0.5 mg/mL) were prepared in methanol. Working standard solutions of risperidone (4.0-275.0 µg/mL) were prepared by diluting the stock solution with methanol. To each 10 mL final volume, 0.5 mL of the chlordiazepoxide internal standard solution was added to achieve a concentration of 25 µg/mL.[4]
-
Chromatographic Conditions:
-
Mass Spectrometric Detection: Not applicable (UV detection).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the linearity and sensitivity assessment of risperidone in biological samples using an internal standard.
References
- 1. The Steady-State Comparative Bioavailability of Intramuscular Risperidone ISM and Oral Risperidone: An Open-Label, One-Sequence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioequivalence and Pharmacokinetic Evaluation of Two Formulations of Risperidone 2 mg: An Open-Label, Single-Dose, Fasting, Randomized-Sequence, Two-Way Crossover Study in Healthy Male Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive method for the quantitative determination of risperidone in tablet dosage form by high-performance liquid chromatography using chlordiazepoxide as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of olanzapine, risperidone, 9-hydroxyrisperidone, clozapine, haloperidol and ziprasidone in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Risperidone-d4 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for achieving accurate and precise quantification of analytes in biological matrices. This guide provides a comprehensive comparison of Risperidone-d4's performance as an internal standard in the bioanalysis of risperidone, drawing upon available experimental data and comparing it with other commonly used internal standards.
The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics, thereby compensating for variations in sample preparation and instrument response. A stable isotope-labeled (SIL) internal standard, such as this compound, is often considered the "gold standard" as its physicochemical properties are nearly identical to the analyte. This guide delves into the quantitative data to assess the validity of this claim for risperidone analysis.
Performance Data: A Quantitative Comparison
The following tables summarize the accuracy and precision data for this compound and other internal standards used in the quantification of risperidone by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is important to note that this data is compiled from different studies and does not represent a direct head-to-head comparison within a single study.
Table 1: Accuracy and Precision of this compound as an Internal Standard
| Analyte | Quality Control (QC) Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| Risperidone | Low | 9.4 | 7.6 | -7.2 | -2.8 |
| Medium | 0.8 | 1.5 | 4.0 | 4.0 | |
| High | 1.1 | 1.4 | -6.2 | -3.1 | |
| 9-Hydroxy-risperidone | Low | 9.1 | 6.1 | -6.2 | -3.1 |
| Medium | 1.1 | 1.4 | 3.8 | 0.8 | |
| High | 1.4 | 1.7 | -2.4 | -0.2 |
Data synthesized from a study utilizing d4-risperidone and d4-9-hydroxy-risperidone as internal standards.
Table 2: Performance of Alternative Internal Standards for Risperidone Quantification
| Internal Standard | Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| Paroxetine | Risperidone | 0.5 ng/mL | 9.09 | 4.34 | 6.84 | 3.76 |
| 5.0 ng/mL | 1.85 | 1.56 | -11.20 | -8.80 | ||
| 40.0 ng/mL | 3.21 | 2.98 | -3.65 | -1.23 | ||
| Clozapine | Risperidone | 0.3 ng/mL | 7.9 | 8.9 | -1.0 | -0.2 |
| 70 ng/mL | 2.7 | 4.5 | 0.9 | -0.4 | ||
| 160 ng/mL | 2.1 | 3.3 | 1.3 | 1.1 | ||
| Buspirone | Risperidone | Low | <15 | <15 | ±15 | ±15 |
| Medium | <15 | <15 | ±15 | ±15 | ||
| High | <15 | <15 | ±15 | ±15 |
Data compiled from separate studies utilizing paroxetine, clozapine, and buspirone as internal standards. The data for buspirone was presented as being within the acceptable limits of ±15% for precision and accuracy.
Experimental Protocols
A detailed experimental protocol for the quantification of risperidone in human plasma using this compound as an internal standard is outlined below. This protocol is a composite representation from various validated methods.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 25 µL of working internal standard solution (this compound in methanol).
-
Add 50 µL of 0.1 M NaOH and vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate/hexane, 80:20, v/v) and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions
-
Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Risperidone: m/z 411.2 → 191.2
-
This compound: m/z 415.2 → 195.2
-
9-Hydroxyrisperidone: m/z 427.2 → 207.2
-
9-Hydroxythis compound: m/z 431.2 → 211.2
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship in the bioanalytical process.
Caption: Bioanalytical workflow for risperidone quantification.
Caption: Logic of internal standard use in quantification.
Conclusion
The available data demonstrates that this compound consistently provides high accuracy and precision as an internal standard for the quantification of risperidone and its active metabolite, 9-hydroxyrisperidone. The intra- and inter-day precision values are well within the accepted bioanalytical method validation guidelines (typically <15% CV, and <20% for the lower limit of quantification), and the accuracy is also within the acceptable range (typically ±15%, and ±20% for LLOQ).
While methods using alternative internal standards such as paroxetine and clozapine also show acceptable performance, the use of a stable isotope-labeled internal standard like this compound is theoretically superior due to its closer physicochemical mimicry of the analyte. This can lead to more effective compensation for matrix effects and variations in extraction efficiency and instrument response, ultimately providing a higher degree of confidence in the analytical results. For researchers and drug development professionals seeking the highest level of accuracy and precision in risperidone bioanalysis, this compound remains the recommended internal standard.
A Comparative Guide to Inter-Laboratory Risperidone Quantification
This guide provides a comprehensive comparison of various analytical methodologies for the quantification of risperidone, a widely used atypical antipsychotic medication. The data presented is compiled from a range of independent validation studies, offering researchers, scientists, and drug development professionals a consolidated resource for evaluating the performance of different analytical techniques. This document is intended to serve as a practical tool for selecting appropriate methods and understanding the expected performance parameters in an inter-laboratory context.
Quantitative Data Summary
The performance of different analytical methods for risperidone quantification is summarized below. The data is extracted from various studies and represents the outcomes of their respective validation processes.
Table 1: Comparison of HPLC and UPLC Methods for Risperidone Quantification
| Parameter | HPLC Method 1[1] | HPLC Method 2[2] | HPLC Method 3[3] | UPLC Method[4] |
| Column | Thermo C18 (250mm x 4.6mm, 5µm) | Chromosil C18 (250x4.6mm) | SHIMADZU C18 (150 x 4.6 mm), 5 µm | Waters BEH C18 (2.1 × 100 mm, 1.7 μm) |
| Mobile Phase | Acetonitrile: 0.2M KH2PO4 (80:20 v/v) | Methanol: Acetonitrile (75:25 v/v) | Methanol: Acetonitrile: KH2PO4 (60:30:10 v/v/v) | Isocratic Elution |
| Flow Rate | 0.7 mL/min | 1 mL/min | 1.0 mL/min | Not Specified |
| Detection | UV at 254nm | UV at 238 nm | UV at 234nm | Not Specified |
| Retention Time | 5.68 min | Not Specified | Not Specified | 5.4 min |
| Linearity Range | 2-10 µg/ml | 20-100 µg/ml | 20-100 mg/ml | 0.1-1.5 μg/mL |
| Correlation Coeff. (r²) | 0.9982 | 0.9988 | 0.9971 | 0.9993 |
| Intra-day Precision (%RSD) | < 2 | Not Specified | Not Specified | < 0.92% |
| Inter-day Precision (%RSD) | < 2 | Not Specified | Not Specified | < 4.79% |
| Accuracy (Recovery %) | 99.7-100.3% | 98.31-99.66% | 97-102% | 99.26% |
| LOD | Not Specified | 0.03 µg/ml | 0.17 mg/ml | Not Specified |
| LOQ | Not Specified | 0.10 µg/mL | 0.5 mg/ml | 0.1 µg/mL |
Table 2: Comparison of LC-MS/MS Methods for Risperidone Quantification in Biological Matrices
| Parameter | LC-MS/MS Method 1[5] | LC-MS/MS Method 2[6] | LC-MS/MS Method 3[7] |
| Matrix | Human Serum | Human Plasma | Plasma |
| Column | Alltima-C18 (2.1 mm×100 mm, 3 μm) | ACQUITY UHPLC BEH Shield RP18 (2.1 × 50.0 mm, 1.7 μm) | Not Specified |
| Mobile Phase | 0.1% formic acid-acetonitrile (40:60, v/v) | Gradient of 10 mM ammonium formate (pH 3) and acetonitrile | Not Specified |
| Linearity Range | 0.25-50.00 ng/ml | 1–200 ng/mL | Not Specified |
| Correlation Coeff. (r²) | Not Specified | > 0.99 | > 0.99 |
| Intra-day Precision (%RSD) | 1.85%-9.09% | < 15% | < 15% |
| Inter-day Precision (%RSD) | 1.56%-4.38% | < 15% | < 15% |
| Accuracy (Recovery %) | 70.20%-84.50% | Not Specified | > 93.1% |
| LLOQ | 0.05 ng/ml | 1 ng/mL | 0.48 ng/mL |
Experimental Protocols
This section details the methodologies for some of the key experiments cited in the comparison tables.
HPLC Method for Risperidone in Tablet Dosage Form[1]
-
Chromatographic Conditions:
-
Column: Thermo C18 (250mm x 4.6mm, 5µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.2M potassium dihydrogen phosphate in a ratio of 80:20 (v/v).
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 20 µl.
-
Detection: UV detection at a wavelength of 254 nm.
-
Retention Time: The retention time for Risperidone was observed at 5.68 minutes.
-
-
Standard and Sample Preparation:
-
Standard Solution: A standard stock solution of risperidone was prepared, from which working standards were made to achieve concentrations within the linear range of 2-10 µg/ml.
-
Sample Preparation: Twenty tablets were weighed and finely powdered. A quantity of powder equivalent to a single dose was accurately weighed and transferred to a volumetric flask. The drug was extracted with a suitable solvent, sonicated, and diluted to the final concentration.
-
LC-MS/MS Method for Risperidone in Human Serum[5]
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A liquid chromatography system capable of delivering a precise and stable flow.
-
Column: Alltima-C18 column (2.1 mm × 100 mm, 3 μm).
-
Mobile Phase: A mixture of 0.1% formic acid and acetonitrile (40:60, v/v).
-
Mass Spectrometer: A tandem mass spectrometer.
-
Ionization Mode: Selected Reaction Monitoring (SRM).
-
Transitions Monitored: For risperidone, the transition monitored was m/z 411.3→191.1. For the internal standard (paroxetine), the transition was m/z 330.1→192.1.
-
-
Sample Preparation:
-
Details on the specific extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) from human serum were applied to isolate risperidone and the internal standard before injection into the LC-MS/MS system.
-
Visualizations
Workflow for Inter-Laboratory Comparison of Risperidone Quantification
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for risperidone quantification.
Caption: Workflow for an inter-laboratory risperidone quantification study.
Signaling Pathway of Risperidone
This diagram illustrates the primary mechanism of action of risperidone, involving the blockade of dopamine and serotonin receptors.
Caption: Risperidone's antagonism of D2 and 5-HT2A receptors.
References
- 1. rjptonline.org [rjptonline.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. ijrpns.com [ijrpns.com]
- 4. longdom.org [longdom.org]
- 5. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Head-to-Head Comparison of UHPLC-MS/MS and Alinity C for Plasma Analysis of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Risperidone-d4 Versus Structural Analogs: A Comparative Guide to Internal Standard Selection in Bioanalytical Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods for quantifying risperidone. The internal standard is crucial for correcting analytical variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results. This guide provides an objective comparison between the use of a deuterated internal standard, Risperidone-d4, and common structural analog internal standards.
The "gold standard" for internal standards in mass spectrometry-based bioanalysis is a stable isotope-labeled (SIL) version of the analyte, such as this compound.[1][2][3] SIL internal standards are chemically almost identical to the analyte, differing only in isotopic composition. This near-identical physicochemical behavior ensures that the IS and the analyte co-elute during chromatography and experience similar matrix effects, leading to more accurate and precise quantification.[1][2]
Structural analog internal standards, on the other hand, are molecules with a similar but not identical chemical structure to the analyte. While they can be a more cost-effective option, their different physicochemical properties can lead to variations in extraction recovery and chromatographic retention, and they may not fully compensate for matrix effects.[2][4][5]
Performance Comparison: this compound vs. Structural Analogs
The following tables summarize the performance characteristics of bioanalytical methods for risperidone using either this compound or a structural analog as the internal standard, based on data from published studies.
Table 1: Method Performance using this compound as Internal Standard
| Parameter | Risperidone | 9-Hydroxy-risperidone | Reference |
| Linearity Range (ng/mL) | 0.1 - 50 | 0.1 - 50 | [6] |
| Intra-day Precision (%RSD) | 0.8 - 9.4 | 1.1 - 9.1 | [6] |
| Inter-day Precision (%RSD) | 1.5 - 7.6 | 1.4 - 6.1 | [6] |
| Intra-day Accuracy (%) | 92.8 - 104.0 | 93.8 - 103.8 | [6] |
| Inter-day Accuracy (%) | 97.2 - 104.0 | 96.9 - 100.8 | [6] |
Table 2: Method Performance using Structural Analog Internal Standards
| Internal Standard | Parameter | Risperidone | 9-Hydroxy-risperidone | Reference |
| Paroxetine | Linearity Range (ng/mL) | 0.25 - 50.00 | - | [7] |
| Intra-day Precision (%RSD) | 1.85 - 9.09 | - | [7] | |
| Inter-day Precision (%RSD) | 1.56 - 4.38 | - | [7] | |
| Recovery (%) | 70.20 - 84.50 | - | [7] | |
| Propranolol | Linearity Range (ng/mL) | 0.1 - 50 | 0.1 - 50 | [8] |
| Linearity (r²) | 0.999 | 0.999 | [8] |
Experimental Protocols
The methodologies cited in this guide generally involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of risperidone and its active metabolite, 9-hydroxyrisperidone, in biological matrices such as human plasma.
Sample Preparation
A common sample preparation technique is protein precipitation, followed by liquid-liquid extraction or solid-phase extraction.
Example Protein Precipitation Protocol:
-
To 50 µL of plasma sample, add 5 µL of the internal standard spiking solution (containing either this compound or a structural analog).[6]
-
Add a protein precipitating agent, such as acetonitrile or methanol, to the sample.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
Chromatographic Separation
Separation is typically achieved using a C18 reverse-phase column with a gradient or isocratic mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component, often with a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency.[7][8]
Mass Spectrometric Detection
Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for risperidone, 9-hydroxyrisperidone, and the internal standard are monitored for quantification.[7][8]
-
Risperidone transition: m/z 411.2 → 191.0[8]
-
9-Hydroxyrisperidone transition: m/z 427.2 → 207.0[8]
-
Propranolol (IS) transition: m/z 260.1 → 116.0[8]
-
Paroxetine (IS) transition: m/z 330.1 → 192.1[7]
Visualizing the Workflow and Rationale
The following diagrams illustrate the typical experimental workflow for bioanalysis and the key considerations in selecting an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. scispace.com [scispace.com]
- 4. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. Bioequivalence and Pharmacokinetic Evaluation of Two Formulations of Risperidone 2 mg: An Open-Label, Single-Dose, Fasting, Randomized-Sequence, Two-Way Crossover Study in Healthy Male Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Risperidone-d4 in Diverse LC-MS/MS Systems: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the atypical antipsychotic drug risperidone, the choice of an appropriate internal standard is critical for achieving accurate and reliable results in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Risperidone-d4, a deuterated analog of risperidone, is frequently employed for this purpose. This guide provides a comparative overview of the performance of this compound in various LC-MS/MS systems, supported by experimental data from published studies.
Executive Summary
This compound consistently demonstrates robust performance as an internal standard in LC-MS/MS assays for the quantification of risperidone in biological matrices. Its structural similarity and co-elution with the analyte ensure effective compensation for matrix effects and variations in sample processing and instrument response. This guide summarizes key performance metrics such as linearity, precision, accuracy, and limits of quantification, drawing from various validated bioanalytical methods. The performance of this compound is also contextualized by comparing it with other commonly used internal standards.
Performance Data Overview
The following tables summarize the performance of LC-MS/MS methods for risperidone analysis utilizing this compound and other alternative internal standards. These data are compiled from multiple studies, and the performance metrics are indicative of the overall method performance, in which the internal standard plays a crucial role.
Table 1: Performance of LC-MS/MS Methods Using this compound as an Internal Standard
| LC-MS/MS System | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| UPLC-MS/MS[1] | Human Plasma | 2.5 - 150.0 | 2.5 | <15% | <15% | Within ±15% |
| LC-Mini MS[2] | Plasma | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Specific performance data for this compound is often reported as part of the overall method validation.
Table 2: Performance of LC-MS/MS Methods Using Alternative Internal Standards
| Internal Standard | LC-MS/MS System | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Paliperidone-d4 | UPLC-MS/MS[3] | Human Plasma | 0.2 - 55.115 | 0.2 | Not Specified | Not Specified | Within acceptable ranges |
| Paroxetine | HPLC-MS/MS[4] | Human Serum | 0.25 - 50.0 | 0.05 | 1.85 - 9.09 | 1.56 - 4.38 | 88.80 - 106.84 |
| Propranolol | UPLC-MS/MS[5] | Rat Plasma | 0.1 - 50.0 | 0.1 | Within acceptable ranges | Within acceptable ranges | Within acceptable ranges |
| Olanzapine | UPLC-MS/MS[6] | Rat Plasma | 0.2 - 500 | 0.2 | <15% | <15% | Within ±15% |
| Chlordiazepoxide | HPLC-UV[7] | Pharmaceutical Formulations | 4000 - 275000 | 1590 | <3.27% | <3.27% | 99.00 - 101.12 |
Experimental Protocols
The methodologies outlined below are representative of typical LC-MS/MS analyses of risperidone.
Sample Preparation
A common sample preparation technique is protein precipitation. For instance, in a study validating an LC-MS/MS method for risperidone and its metabolite in pediatric patients, blood samples were processed by protein precipitation.[8] Another widely used method is liquid-liquid extraction (LLE) using a solvent like methyl tert-butyl ether.[5] Solid-phase extraction (SPE) is also employed, particularly for cleaning up complex matrices like human plasma.[3][9]
Liquid Chromatography
Chromatographic separation is typically achieved using a C18 column. For example, an Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm particle size) has been used.[5] Mobile phases often consist of a mixture of an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) and an aqueous buffer (e.g., 2 mM ammonium acetate).[5] The elution can be either isocratic[5] or gradient.
Mass Spectrometry
Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. The precursor-to-product ion transitions monitored are specific for risperidone and the internal standard. For risperidone, a common transition is m/z 411.2 → 191.0.[5] For this compound, the transition would be shifted by 4 Da, for example, m/z 415.4 → 195.4.[2]
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of risperidone.
Caption: A typical bioanalytical workflow for risperidone quantification.
Relationship of Performance Parameters
The diagram below outlines the logical relationship between key validation parameters in a bioanalytical method.
Caption: Interrelation of key bioanalytical method validation parameters.
Discussion
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative LC-MS/MS analysis. This is because its physicochemical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation and ionization, thus providing the most accurate correction for any analyte loss or matrix-induced signal suppression or enhancement.
While other internal standards such as paroxetine, propranolol, and olanzapine have been successfully used in validated methods, they may not perfectly mimic the behavior of risperidone under all conditions due to structural differences. For instance, differences in extraction recovery and ionization efficiency between the analyte and a non-isotopic internal standard can introduce variability and potential inaccuracies.
The data presented in the tables indicate that low limits of quantification (down to 0.1 ng/mL) and excellent linearity, precision, and accuracy can be achieved with methods employing both this compound and alternative internal standards.[5][6] The choice of internal standard may therefore also be influenced by factors such as cost and commercial availability. However, for methods requiring the highest level of accuracy and robustness, particularly in complex biological matrices, this compound remains the preferred choice.
References
- 1. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Risperidone-d4: A Procedural Guide
The proper disposal of deuterated compounds such as Risperidone-d4 is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures the mitigation of potential hazards and compliance with regulatory standards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Core Principles of Pharmaceutical Waste Management
The disposal of this compound, like its non-deuterated counterpart, falls under the regulations for pharmaceutical waste. In the United States, several federal agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA), have established guidelines for the handling and disposal of such materials.[1][2] The primary goal is to prevent the release of active pharmaceutical ingredients into the environment and to avoid accidental exposure or diversion.
Step-by-Step Disposal Protocol for this compound
The following procedure is based on general best practices for pharmaceutical waste disposal in a laboratory or research setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
-
Hazard Assessment: Before handling, it is crucial to review the Safety Data Sheet (SDS) for Risperidone. Although an SDS for this compound may not be readily available, the SDS for Risperidone provides essential safety information regarding its hazards, handling precautions, and first-aid measures.[3][4] Risperidone is classified as toxic if swallowed.[4][5][6]
-
Segregation of Waste:
-
Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Segregate contaminated materials, such as personal protective equipment (PPE), weighing boats, and pipette tips, into a designated and clearly labeled hazardous waste container.
-
-
Containerization:
-
Use a dedicated, leak-proof, and properly labeled hazardous waste container. The label should clearly identify the contents, including the name "this compound" and any associated hazard warnings.
-
Keep the container closed when not in use.
-
-
Waste Collection and Storage:
-
Store the waste container in a designated and secure area, away from incompatible materials.
-
Follow your institution's procedures for requesting a hazardous waste pickup.
-
-
Disposal by a Licensed Contractor:
-
The disposal of pharmaceutical waste must be handled by a licensed and reputable hazardous waste disposal contractor.
-
The most common and recommended method for the final disposal of pharmaceutical waste is incineration at a permitted facility.[1][2][7] This ensures the complete destruction of the active pharmaceutical ingredient.
-
-
Documentation:
-
Maintain accurate records of the waste generated, including the quantity and date of disposal. This documentation is crucial for regulatory compliance.
-
Key Considerations for this compound Disposal
| Consideration | Description | Regulatory Bodies |
| Hazardous Waste Classification | Pharmaceutical waste may be classified as hazardous under the Resource Conservation and Recovery Act (RCRA) if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[2] Your institution's EHS department will make this determination. | EPA |
| Controlled Substance Regulations | While Risperidone is not currently a federally controlled substance, it is important to verify its status as regulations can change. The disposal of controlled substances is regulated by the DEA and has specific requirements.[7] | DEA |
| State and Local Regulations | In addition to federal regulations, state and local authorities may have their own specific requirements for pharmaceutical waste disposal.[8] Always consult local guidelines. | State and Local Environmental Agencies |
| "Empty" Container Disposal | Even "empty" containers that once held this compound should be disposed of as hazardous waste, as they may retain residual amounts of the compound. | EPA |
Experimental Workflow for Disposal
Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific protocols and the relevant federal, state, and local regulations for the proper disposal of chemical and pharmaceutical waste.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. fishersci.com [fishersci.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. dtsc.ca.gov [dtsc.ca.gov]
Essential Safety and Logistical Information for Handling Risperidone-d4
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Risperidone-d4 is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Risperidone, the parent compound of this compound, is classified as toxic if swallowed.[1][2] While specific toxicity data for the deuterated form is limited, it should be handled with the same precautions as the parent compound. The primary risks include inhalation of dust particles and accidental ingestion.[2][3] Therefore, a comprehensive PPE strategy is crucial.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol or dust generation, offering a high assigned protection factor (APF).[4][5] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory.[4] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as primary protection for handling highly potent compounds.[4] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination.[4] |
| Body Protection | Disposable Coveralls | Made from materials like Tyvek® to protect against chemical splashes and dust.[4] |
| Dedicated Lab Coat | Should be worn over personal clothing and be disposable or professionally laundered.[4] | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn for additional protection.[4] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area.[4] |
Operational Plan for Handling this compound
A systematic approach is essential for safely handling this compound. The following step-by-step plan outlines the key phases from receipt to use.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks in a designated receiving area.
-
The container should be wiped down with an appropriate decontaminating solution before being moved to storage.
-
Store this compound in a securely locked, well-ventilated, and designated area, away from incompatible materials such as strong oxidizing agents.[3]
2. Preparation for Handling:
-
All handling of solid this compound should be conducted within a certified chemical fume hood or a containment glove box to minimize inhalation exposure.[3]
-
Before starting, ensure all necessary PPE is donned correctly.
-
Prepare the work area by covering surfaces with disposable absorbent liners.
-
Have a pre-prepared spill kit appropriate for chemical hazards readily accessible.
3. Weighing and Solution Preparation:
-
Use dedicated and calibrated weighing equipment within the containment area.
-
Handle the compound with care to avoid generating dust.
-
When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing. This compound is slightly soluble in chloroform and methanol.[6]
-
Keep containers closed whenever possible.
4. Post-Handling Decontamination:
-
Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
Remove PPE in the designated doffing area, taking care to avoid self-contamination.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All disposable items that have come into contact with this compound, including gloves, coveralls, shoe covers, and absorbent liners, must be considered hazardous waste.
-
Segregate these materials into clearly labeled, sealed, and puncture-resistant hazardous waste containers.
2. Solid and Liquid Waste Disposal:
-
Unused or waste this compound should be disposed of as hazardous chemical waste.
-
For liquid waste containing this compound, collect it in a labeled, sealed, and appropriate waste container.
-
Do not dispose of this compound down the drain.
3. Final Disposal:
-
All hazardous waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
-
For unused medicines in a non-laboratory setting, drug take-back programs are the preferred method of disposal.[7][8][9] If such programs are unavailable, the FDA recommends mixing the medicine with an undesirable substance like coffee grounds or cat litter, placing it in a sealed container, and then in the household trash.[10][11]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. fr.cpachem.com [fr.cpachem.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. aiha.org [aiha.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 8. Safe disposal of unwanted medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 9. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. dea.gov [dea.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
